Thp-peg8-thp
Description
Properties
Molecular Formula |
C26H50O11 |
|---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C26H50O11/c1-3-7-34-25(5-1)36-23-21-32-19-17-30-15-13-28-11-9-27-10-12-29-14-16-31-18-20-33-22-24-37-26-6-2-4-8-35-26/h25-26H,1-24H2 |
InChI Key |
HSNXMTFNRCUCOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to THP-PEG8-THP: A Heterobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to THP-PEG8-THP
This compound is a heterobifunctional linker molecule integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. This compound serves as the crucial connecting bridge within a PROTAC, linking a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.
The structure of this compound features a central octaethylene glycol (PEG8) chain, which imparts hydrophilicity and flexibility to the PROTAC molecule. The ends of the PEG chain are capped with tetrahydropyran (B127337) (THP) groups. THP is a common protecting group for alcohols, and in this context, the terminal hydroxyl groups of the PEG chain are protected as THP ethers. This protection strategy allows for selective chemical modifications during the synthesis of the final PROTAC molecule.
Chemical Structure and Physicochemical Properties
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₂₆H₅₀O₁₁ | [1] |
| Molecular Weight | 538.67 g/mol | [1] |
| Appearance | Likely a colorless to off-white solid or liquid | Based on properties of similar PEG compounds. |
| SMILES | C1(OCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2)OCCCC1 | [1] |
| Purity | ≥98% | As offered by chemical suppliers.[1] |
| Topological Polar Surface Area (TPSA) | 101.53 Ų | Calculated. Indicates good potential for cell permeability. |
| logP (Octanol-Water Partition Coefficient) | 2.189 | Calculated. Suggests a degree of lipophilicity. |
| Hydrogen Bond Acceptors | 11 | Calculated. |
| Hydrogen Bond Donors | 0 | Calculated. |
| Rotatable Bonds | 26 | Calculated. Indicates high flexibility. |
| Solubility | Expected to be soluble in a range of organic solvents and have some aqueous solubility due to the PEG chain. | General property of PEGylated molecules. |
| Thermal Stability | Expected to be stable at room temperature for shipping and storage. | [1] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature, a general synthetic route can be inferred from standard organic chemistry principles. The synthesis would involve the protection of the terminal hydroxyl groups of octaethylene glycol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.
General Synthetic Protocol
Reaction: Protection of Octaethylene Glycol with Dihydropyran
Materials:
-
Octaethylene glycol (HO-(CH₂CH₂O)₈-H)
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium (B92312) p-toluenesulfonate (PPTS) or other mild acid catalyst
-
Dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve octaethylene glycol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the solution.
-
Add an excess (typically 2.2 to 2.5 equivalents) of 3,4-dihydro-2H-pyran (DHP) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure this compound.
Characterization: The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the PEG backbone and the THP protecting groups and to ensure the correct proton and carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Role in PROTAC Technology and Mechanism of Action
This compound functions as a linker in a PROTAC, a bifunctional molecule designed to induce the degradation of a target protein of interest (POI). The fundamental mechanism of action of a PROTAC is to bring the POI into close proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS).
The logical relationship of the components in a PROTAC and their mechanism of action can be visualized as follows:
References
The Strategic Role of the Thp-PEG8-Thp Linker in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.
The linker, far from being a mere spacer, plays a critical role in the efficacy of a PROTAC. Its length, chemical composition, and conformational flexibility are pivotal in dictating the overall performance of the molecule. This technical guide provides an in-depth examination of the mechanism of action of PROTACs, with a specific focus on the strategic importance of the Thp-PEG8-Thp linker, a homobifunctional polyethylene (B3416737) glycol (PEG)-based linker. While this compound itself is a precursor, its core PEG8 structure is integral to the final PROTAC's function after deprotection and conjugation. We will use a representative PROTAC targeting Indoleamine 2,3-dioxygenase 1 (IDO1) with a PEG8 linker as a primary example to illustrate the core concepts.[1]
The Core Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.[2] This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations.
The general signaling pathway for PROTAC-mediated protein degradation is illustrated below:
References
The Tetrahydropyranyl Protecting Group in THP-PEG8-THP: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
The strategic deployment of protecting groups is a cornerstone of modern synthetic chemistry, particularly within the intricate landscape of drug development. Among these, the tetrahydropyranyl (THP) group offers a robust and versatile shield for hydroxyl functionalities. This guide provides an in-depth technical overview of the THP protecting group, specifically in the context of the bifunctional linker, THP-PEG8-THP, a molecule of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs).
The THP Protecting Group: A Core Concept
The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols, prized for its ease of introduction, stability across a range of reaction conditions, and facile cleavage under mild acidic conditions.[1][2] Chemically, a THP ether is an acetal (B89532), formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[3][4]
Key Characteristics of the THP Protecting Group:
-
Stability: THP ethers are stable to strongly basic conditions, organometallic reagents (like Grignards), and hydrides.[5]
-
Acid Lability: The acetal linkage is readily cleaved under mild acidic conditions, regenerating the parent alcohol.[3][6]
-
Introduction: The formation of a THP ether is typically achieved via an acid-catalyzed reaction between an alcohol and DHP.[3][4]
-
Drawbacks: The introduction of a THP group creates a new stereocenter, which can lead to a mixture of diastereomers if the original alcohol is chiral.[5]
This compound: A Bifunctional Linker for PROTACs
This compound is a bifunctional linker featuring a central octaethylene glycol (PEG8) chain capped at both ends with THP-protected hydroxyl groups. This molecule is primarily employed in the synthesis of PROTACs.[7][8]
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[9] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[9]
The PEG linker in molecules like this compound plays a crucial role in determining the overall properties and efficacy of the resulting PROTAC.[10] The hydrophilic nature of the PEG chain can enhance the solubility of the often large and hydrophobic PROTAC molecule.[9][10] Furthermore, the length and flexibility of the PEG linker are critical for orienting the target protein and the E3 ligase in a productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[11]
Experimental Protocols
While specific, detailed experimental data for the synthesis of this compound is not extensively documented in readily available literature, the following protocols for the protection of a representative polyethylene (B3416737) glycol and the subsequent deprotection are based on well-established procedures for THP ether formation and cleavage.
THP Protection of Octaethylene Glycol
This protocol describes a general method for the protection of the terminal hydroxyl groups of octaethylene glycol using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.
| Parameter | Condition |
| Reactants | Octaethylene glycol, 3,4-Dihydro-2H-pyran (DHP) |
| Catalyst | p-Toluenesulfonic acid (PTSA) or Pyridinium p-toluenesulfonate (PPTS) |
| Solvent | Dichloromethane (B109758) (CH2Cl2) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 30 minutes to several hours |
| Workup | Aqueous wash followed by extraction |
| Purification | Column chromatography |
Detailed Methodology:
-
To a solution of octaethylene glycol in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere, add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Cool the mixture to 0 °C and add 3,4-dihydro-2H-pyran (typically 2.2 equivalents for a diol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the THP-protected octaethylene glycol.
Deprotection of this compound
This protocol outlines the acidic hydrolysis of the THP ethers to regenerate the free hydroxyl groups of the PEG linker.
| Parameter | Condition |
| Reactant | This compound |
| Reagent | Acetic acid/THF/Water (e.g., 4:2:1 v/v/v) or p-Toluenesulfonic acid in an alcohol |
| Solvent | Tetrahydrofuran (B95107) (THF), Methanol (B129727), or Ethanol (B145695) |
| Temperature | Room temperature to 45 °C |
| Reaction Time | 1 to 17 hours |
| Workup | Neutralization and extraction |
| Purification | Typically used directly or purified by chromatography if necessary |
Detailed Methodology:
-
Dissolve the this compound in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., in a 4:2:1 ratio).
-
Stir the solution at room temperature or slightly elevated temperature (e.g., 45 °C) for several hours, monitoring the deprotection by TLC.
-
Alternatively, dissolve the THP-protected PEG in an alcoholic solvent such as methanol or ethanol and add a catalytic amount of p-toluenesulfonic acid.[6]
-
Stir the reaction at room temperature until completion.[6]
-
Upon complete deprotection, carefully neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected PEG linker.
Visualizing the Core Processes
THP Protection and Deprotection Logic
Caption: Logic of THP protection and deprotection of an alcohol.
Experimental Workflow for PROTAC Synthesis using a THP-Protected Linker
Caption: General workflow for PROTAC synthesis.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
The THP protecting group is a valuable tool in the synthesis of complex molecules for drug discovery, offering a reliable method for the temporary masking of hydroxyl groups. In the context of this compound, this protection strategy enables the controlled, stepwise assembly of PROTACs. The PEG8 linker itself is integral to the function of the final PROTAC, influencing its solubility, cell permeability, and ability to induce the degradation of the target protein. While specific, published data on the synthesis of this compound is limited, the well-established chemistry of THP protection and deprotection provides a solid foundation for its application in the development of novel protein degraders. Further research and publication of detailed synthetic procedures for such linkers will undoubtedly accelerate the advancement of the PROTAC field.
References
- 1. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. precisepeg.com [precisepeg.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vitro Assays: A Technical Guide to the Solubility and Stability of Thp-peg8-thp
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of the bifunctional linker Thp-peg8-thp, a molecule increasingly utilized in the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs). Understanding the physicochemical properties of this linker is critical for the design and execution of reliable and reproducible in vitro assays. This document outlines the expected solubility and stability characteristics of this compound based on the properties of its constituent components: the tetrahydropyranyl (THP) protecting groups and the polyethylene (B3416737) glycol (PEG) spacer. Furthermore, it details generalized experimental protocols for researchers to determine these parameters within their specific assay systems.
Core Concepts: Understanding this compound
This compound is comprised of a central eight-unit polyethylene glycol (PEG8) chain flanked by two tetrahydropyranyl (THP) protecting groups. This structure imparts specific solubility and stability characteristics that are crucial for its application in drug discovery.
-
Polyethylene Glycol (PEG) Core: The PEG8 spacer is hydrophilic, a property known to enhance the aqueous solubility of conjugated molecules.[1][2] PEG linkers are also recognized for their biocompatibility and ability to reduce non-specific binding in biological assays.[3] While generally stable, PEG chains can be susceptible to oxidative degradation.[4]
-
Tetrahydropyranyl (THP) Protecting Groups: The THP groups are acetals that serve to protect hydroxyl functionalities. A key feature of the THP group is its stability profile: it is generally stable under neutral and basic conditions but is readily cleaved under acidic conditions.[5] This pH-dependent lability is a critical consideration for assay and storage buffer selection. The THP group itself is also known to confer good solubility.
Solubility Profile of this compound
The solubility of this compound is governed by the amphiphilic nature of its structure. The hydrophilic PEG core contributes to aqueous solubility, while the more organic-soluble THP groups influence its solubility in non-polar solvents.
Table 1: Expected Solubility of this compound in Common Laboratory Solvents
| Solvent | Expected Solubility | Rationale |
| Aqueous Buffers (pH ≥ 7.0) | Moderate to High | The hydrophilic PEG8 chain enhances solubility in aqueous media. At neutral to basic pH, the THP groups are stable, and the overall molecule is expected to be soluble. |
| Aqueous Buffers (pH < 7.0) | Variable, potentially lower with time | While initially soluble, the acid-labile nature of the THP groups can lead to cleavage, resulting in the formation of byproducts and potentially altering the overall solubility. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with both polar and non-polar characteristics. |
| Dichloromethane (DCM) | High | DCM is a common organic solvent suitable for dissolving molecules with organic character like the THP groups. |
| Dimethylformamide (DMF) | High | DMF is another polar aprotic solvent that is effective in solubilizing a variety of organic compounds. |
Stability of this compound in In Vitro Environments
The stability of this compound is paramount for the integrity of in vitro assay results. The primary factor influencing its stability is the pH of the medium, due to the acid-labile THP protecting groups.
Table 2: Stability Considerations for this compound in In Vitro Assays
| Condition | Expected Stability | Rationale and Considerations |
| pH | Stable at neutral to basic pH (≥ 7.0). Unstable at acidic pH (< 7.0). | The THP ether linkage is susceptible to acid-catalyzed hydrolysis. Exposure to acidic conditions, even for short periods, can lead to the removal of the THP groups. |
| Temperature | Generally stable at standard assay temperatures (e.g., 37°C). Accelerated degradation may occur at elevated temperatures, especially under acidic or strongly basic conditions. | Elevated temperatures can accelerate chemical degradation pathways, including hydrolysis of the THP groups and potential oxidation of the PEG chain. |
| Enzymatic Degradation | Expected to be stable. | The ether linkages in the PEG chain and the acetal (B89532) linkages in the THP groups are not typically susceptible to cleavage by common cellular enzymes. |
| Oxidative Stress | Potentially susceptible. | The polyethylene glycol chain can be prone to oxidative degradation. The presence of oxidizing agents in the assay medium could compromise the integrity of the linker. |
Experimental Protocols
To ensure the successful application of this compound in in vitro assays, it is essential to experimentally verify its solubility and stability under the specific conditions of your system.
Protocol for Determining Aqueous Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound in a desired aqueous buffer.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Ensure a visible amount of undissolved solid remains.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to determine the concentration of this compound.
-
The calculated concentration represents the equilibrium solubility.
-
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Protocol for Assessing In Vitro Stability
This protocol provides a general method for evaluating the stability of this compound under various conditions relevant to in vitro assays.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in the desired assay buffers (e.g., buffers at pH 5, 7.4, and 9).
-
-
Incubation:
-
Incubate the solutions at the desired temperature (e.g., 37°C).
-
Protect samples from light to prevent potential photodegradation.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
-
Quenching and Storage:
-
Immediately quench any potential degradation by adding a suitable solvent (e.g., ice-cold methanol) and store the samples at a low temperature (e.g., -20°C or -80°C) until analysis.
-
-
Analysis:
-
Analyze the samples from each time point using a validated stability-indicating HPLC or LC-MS method.
-
Quantify the percentage of intact this compound remaining at each time point relative to the amount at time zero.
-
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the in vitro stability of this compound over time.
Conclusion
This compound is a valuable tool in modern drug discovery, offering a balance of solubility and functionality. Its utility in in vitro assays is critically dependent on an understanding of its pH-sensitive stability and its solubility in various media. While the information provided in this guide offers a strong foundation based on the chemical properties of its components, researchers are strongly encouraged to perform the described experimental validations to ensure the accuracy and reliability of their in vitro data. By carefully considering the solubility and stability of this compound, scientists can build more robust and translatable assays, ultimately accelerating the drug development process.
References
In-Depth Technical Guide to Thp-peg8-thp: A Homobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thp-peg8-thp, a homobifunctional polyethylene (B3416737) glycol (PEG) linker, with a focus on its molecular properties, application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and detailed experimental considerations.
Core Molecular and Chemical Properties
This compound is a chemical compound featuring a central polyethylene glycol (PEG) chain of eight repeating ethylene (B1197577) glycol units. Both ends of the PEG chain are capped with a tetrahydropyranyl (THP) protecting group. The THP group is an acid-labile protecting group for alcohols, making this compound a valuable tool in multi-step organic synthesis.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₅₀O₁₁ | |
| Molecular Weight | 538.67 g/mol | |
| Appearance | Colorless to pale yellow oil | |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO) | |
| Purity | Typically ≥95% |
Role in PROTAC Synthesis: A Logical Workflow
This compound serves as a homobifunctional linker in the synthesis of symmetric or pseudo-symmetric PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC.
The general workflow for synthesizing a symmetric PROTAC using this compound involves a two-step process:
-
Deprotection: The acid-labile THP protecting groups are removed to reveal the terminal hydroxyl groups of the PEG8 linker.
-
Conjugation: The deprotected diol linker is then conjugated to two equivalents of a warhead (a ligand for the target protein) or an E3 ligase ligand. For a symmetric PROTAC, the same molecule is attached to both ends.
Below is a Graphviz diagram illustrating this logical workflow.
Experimental Protocols
The following are detailed methodologies for the deprotection of this compound and its subsequent conjugation to form a symmetric PROTAC. These protocols are provided as a general guide and may require optimization for specific substrates.
Deprotection of this compound to HO-peg8-OH
Objective: To remove the THP protecting groups to yield the free diol linker.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Anhydrous methanol (B129727) (MeOH) or ethanol (B145695) (EtOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol or ethanol (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid.
-
Remove the alcohol solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude HO-peg8-OH.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Synthesis of a Symmetric PROTAC via Esterification
Objective: To conjugate the deprotected diol linker with two equivalents of a carboxylic acid-containing warhead.
Materials:
-
HO-peg8-OH (from the previous step)
-
Warhead with a carboxylic acid functional group (2.2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent
-
4-Dimethylaminopyridine (DMAP) as a catalyst
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the warhead (2.2 equivalents) and HO-peg8-OH (1 equivalent) in anhydrous DCM or DMF under a nitrogen atmosphere, add the coupling agent (e.g., DCC, 2.5 equivalents) and a catalytic amount of DMAP (0.2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used).
-
Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with 5% aqueous lithium chloride, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final symmetric PROTAC.
Signaling Pathways and Mechanism of Action
It is crucial to understand that this compound, as a linker, does not have inherent activity in any signaling pathway. The biological effect of a PROTAC synthesized using this linker is entirely determined by the "warhead" that binds to the target protein and the "E3 ligase ligand" that recruits the ubiquitination machinery.
The diagram below illustrates the relationship between the PROTAC components and the resulting biological pathway modulation.
The general mechanism of action for a PROTAC is depicted in the following workflow diagram.
The Chemistry and Application of Thp-peg8-thp: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Thp-peg8-thp, a heterobifunctional linker critical in the development of advanced therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, purity standards, and key experimental protocols.
Commercial Availability and Purity of this compound
This compound and its tosylated analogue, Thp-peg8-tos, are available from a range of commercial suppliers. The purity of these compounds is a critical parameter for reproducible research and development. The table below summarizes the offerings from several key suppliers. Purity is typically determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Supplier | Compound | Stated Purity |
| BroadPharm, Inc. | THP-PEG7-Tos | 98% |
| ChemScene | This compound | ≥98% |
| DC Chemicals | THP-PEG8-Tos | Not specified |
| TargetMol Chemicals Inc. | THP-PEG8-Tos | 98.00% |
| Shaanxi Xinyan Bomei Biotechnology Co., Ltd. | THP-PEG8-Tos | 95% (HPLC) |
| Xinyanpomei | THP-PEG8-Tos | 98% |
| A2B Chem LLC | THP-PEG8-Tos | 98% |
| 1Pluschem LLC | THP-PEG8-Tos | 98% |
Experimental Protocols
Synthesis of this compound
Materials:
-
Octaethylene glycol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve octaethylene glycol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a catalytic amount of PPTS or TsOH to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 3,4-dihydro-2H-pyran (DHP) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Thp-peg8-oh.
-
To obtain this compound, the remaining terminal hydroxyl group can be similarly protected by reacting the purified Thp-peg8-oh with DHP and an acid catalyst.
Note: The formation of a di-protected product (this compound) and unreacted starting material is possible. Careful control of stoichiometry and reaction conditions, followed by chromatographic purification, is crucial to isolate the mono-protected intermediate.
Purity Determination by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for assessing the purity of PEGylated compounds like this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector and coupled to a mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
-
Detection: UV detection at a low wavelength (e.g., 214 nm) and mass spectrometry in positive ion mode.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used. The mass range should be set to encompass the expected molecular weight of this compound and any potential impurities.
Procedure:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of water and acetonitrile).
-
Perform serial dilutions to create a calibration curve if quantitative analysis is required.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram for the presence of a major peak corresponding to this compound and any impurity peaks.
-
The mass spectrometer will confirm the identity of the main peak and any impurities by their mass-to-charge ratio (m/z).
-
Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if using a non-deuterated solvent that does not provide a lock signal.
¹H NMR Analysis:
-
Characteristic signals for the PEG backbone will appear as a complex multiplet in the region of 3.5-3.8 ppm.
-
The protons of the THP group will appear as multiplets between 1.5 and 4.7 ppm. The anomeric proton of the THP group is typically found around 4.6 ppm.
-
Integration of the signals corresponding to the PEG and THP protons can be used to confirm the structure and assess the degree of protection.
¹³C NMR Analysis:
-
The carbons of the PEG backbone will resonate in the region of 60-75 ppm.
-
The carbons of the THP group will appear in the region of 20-100 ppm.
Application in PROTAC-Mediated Protein Degradation
This compound is frequently used as a linker in the design of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Signaling Pathway of PROTAC Action
The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation.
Navigating the Safety Landscape of Thp-peg8-thp: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling guidelines for Thp-peg8-thp, a heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates safety protocols based on the known properties of its constituent parts: the Tetrahydropyranyl (THP) protecting groups and the Polyethylene (B3416737) Glycol (PEG) linker. It is imperative that this guide is used in conjunction with standard laboratory safety practices and a thorough risk assessment for any specific experimental protocol.
Chemical Identity and Physicochemical Properties
This compound is comprised of a central polyethylene glycol (PEG) chain of eight ethylene (B1197577) oxide units, capped at both ends with tetrahydropyranyl (THP) ether groups. The PEG component imparts hydrophilicity and biocompatibility, while the THP groups serve as protecting groups for terminal hydroxyl functionalities, which are stable under basic conditions but labile to acid.
Table 1: Physicochemical Properties of this compound Components
| Property | Tetrahydropyran (THP) | Polyethylene Glycol (PEG 8000) | This compound (Predicted) |
| Appearance | Colorless liquid | White to off-white solid (flakes or powder) | Likely a viscous liquid or waxy solid |
| Molecular Formula | C₅H₁₀O | (C₂H₄O)n H₂O | C₂₆H₅₀O₁₁ |
| Molecular Weight | 86.13 g/mol | ~8000 g/mol | 538.67 g/mol |
| Solubility | Soluble in organic solvents | Soluble in water and many organic solvents | Expected to have good solubility in a range of aqueous and organic solvents |
| Stability | May form explosive peroxides upon storage. Sensitive to acidic conditions. | Stable under normal conditions. | The THP ether linkages are acid-labile. The PEG backbone is generally stable. |
Hazard Identification and Toxicological Profile
A specific toxicological profile for this compound is not currently available. The following information is based on the known hazards of its components.
Tetrahydropyran (THP):
-
Flammability: Highly flammable liquid and vapor.
-
Peroxide Formation: May form explosive peroxides upon prolonged storage, especially in the presence of air and light.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
Polyethylene Glycol (PEG):
-
General Toxicity: PEGs are generally considered to be of low toxicity and are widely used in pharmaceutical and cosmetic applications. They are recognized as Generally Recognized as Safe (GRAS) by the FDA.[1]
-
High Molecular Weight PEGs: Some studies on high-molecular-weight PEGs administered long-term have shown potential for tissue vacuolation in organs such as the spleen, lymph nodes, and kidneys, without an inflammatory response.[2][3] A low-level IgM antibody response against PEG has also been observed.[2][3]
-
Immunogenicity: While PEGylation is often used to reduce the immunogenicity of therapeutic proteins, anti-PEG antibodies have been reported, which can lead to loss of product efficacy and potential safety consequences.[4]
Based on this information, this compound should be handled as a potentially hazardous substance. The primary concerns are the flammability and peroxide-forming potential of the THP moiety and the unknown long-term effects of the complete molecule.
Handling and Storage
Personal Protective Equipment (PPE)
A standardized approach to PPE selection is crucial when handling this compound. The following diagram outlines a recommended workflow for selecting appropriate PPE.
Caption: PPE selection workflow for handling this compound.
Storage
Proper storage is critical to maintain the integrity and safety of this compound.
-
Temperature: Store at –20°C in a sealed container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent peroxide formation and degradation.
-
Light: Protect from light.
-
Incompatibilities: Keep away from strong acids and oxidizing agents.
Experimental Protocols
General Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Dispensing: If the compound is a solid, avoid creating dust. If it is a liquid, handle with care to prevent splashes. Use appropriate, clean, and dry utensils for transfer.
-
Dissolution: When preparing solutions, use anhydrous solvents such as DMF or DMSO to avoid premature cleavage of the acid-labile THP groups.[5]
-
Waste Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
-
Decontamination: Clean any spills promptly with an appropriate absorbent material and decontaminate the area.
Spill Response Protocol
The following flowchart outlines the steps to be taken in the event of a this compound spill.
Caption: Workflow for responding to a this compound spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.
Stability and Reactivity
-
Chemical Stability: this compound is stable under recommended storage conditions. However, the THP ether linkages are susceptible to cleavage under acidic conditions.
-
Reactivity: Avoid contact with strong oxidizing agents and strong acids.
-
Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide and carbon dioxide.
-
Hazardous Polymerization: Has not been reported to occur.
Conclusion
While this compound is a valuable tool in drug discovery and development, it is essential to handle it with the care and respect due to a potentially hazardous chemical. The guidelines presented in this technical guide, based on the properties of its constituent parts, provide a framework for its safe handling and use in a research setting. Researchers are strongly encouraged to perform a thorough risk assessment before beginning any work with this compound and to always adhere to the principles of good laboratory practice.
References
- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity of high-molecular-weight polyethylene glycols in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. THP-PEG8-Tos, CAS 669556-37-0 | AxisPharm [axispharm.com]
The Strategic Role of the PEG8 Linker in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two. While often perceived as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This technical guide provides an in-depth exploration of the role of the polyethylene (B3416737) glycol (PEG) 8 (PEG8) linker in PROTAC design, a frequently employed and often successful starting point for linker optimization. We will delve into the multifaceted contributions of the PEG8 linker to PROTAC performance, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The Centrality of the Linker in PROTAC Function
PROTACs function by inducing proximity between a target protein and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1] The linker is not a passive component in this process; its length, composition, and flexibility are paramount for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][2] An improperly designed linker can lead to steric hindrance, preventing the formation of the ternary complex, or result in a non-productive orientation that does not facilitate ubiquitin transfer.[3]
The Advantages of PEG Linkers in PROTAC Design
Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design for several key reasons:
-
Enhanced Solubility: PROTACs are often large, complex molecules with a tendency towards poor aqueous solubility. The hydrophilic nature of the PEG linker can significantly improve the overall solubility of the PROTAC, which is crucial for its handling and bioavailability.
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation that shields its polar surface area, facilitating passage across the lipophilic cell membrane.
-
Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible polymer with low immunogenicity, making it a safe and attractive choice for therapeutic applications.
-
Synthetic Tractability: Bifunctional PEG linkers of various lengths are commercially available, enabling the systematic and rapid synthesis of PROTAC libraries for linker optimization studies.
The Specific Role of the PEG8 Linker
An 8-unit polyethylene glycol (PEG8) linker is a popular starting point in many PROTAC design campaigns. This choice is based on a balance of properties that often prove effective for initial studies:
-
Optimal Length for Ternary Complex Formation: The PEG8 linker provides a substantial yet flexible spacer that can span the distance between the POI and the E3 ligase, facilitating the formation of a productive ternary complex without the excessive entropic penalty that can be associated with very long linkers.
-
Favorable Physicochemical Properties: The inclusion of eight ethylene (B1197577) glycol units imparts significant hydrophilicity, often improving the solubility and drug-like properties of the resulting PROTAC.
-
Flexibility for Conformational Sampling: The inherent flexibility of the PEG8 chain allows the PROTAC to explore a range of conformations, increasing the probability of achieving an orientation that is conducive to efficient ubiquitination.
Quantitative Impact of PEG8 Linker Length on PROTAC Efficacy
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Empirical testing of varying linker lengths is therefore a critical step in PROTAC optimization. The following tables summarize both hypothetical and literature-derived data illustrating the impact of PEG linker length on PROTAC performance, with PEG8 often serving as a reference point.
Table 1: Hypothetical Linker Length Optimization for Protein X Degradation
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG4 | 850 | 45 |
| PROTAC-2 | PEG6 | 210 | 78 |
| PROTAC-3 | PEG8 (starting point) | 75 | 92 |
| PROTAC-4 | PEG10 | 95 | 89 |
| PROTAC-5 | PEG12 | 350 | 65 |
| DC50: The concentration of PROTAC required to induce 50% degradation of the target protein. | |||
| Dmax: The maximum percentage of protein degradation observed. |
In this hypothetical case, the PROTAC with the PEG8 linker (PROTAC-3) demonstrates the highest potency (lowest DC50) and efficacy (highest Dmax). Both shorter and longer linkers resulted in a decrease in degradation activity.
Table 2: Degradation of IDO1 by a Thalidomide-Based PROTAC with a PEG8 Linker
| Parameter | Value |
| DC50 | 50-100 nM |
| Dmax | >90% |
| Data is illustrative of typical results for an effective PROTAC. |
This data for an Indoleamine 2,3-dioxygenase 1 (IDO1) targeting PROTAC highlights the successful application of a PEG8 linker in achieving potent and efficacious degradation of a therapeutically relevant target.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of PROTAC development. Below are detailed protocols for key assays used to evaluate the efficacy of PROTACs.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC measures the heat change upon binding of two molecules, providing thermodynamic parameters of the interaction.
Protocol:
-
Sample Preparation:
-
Prepare solutions of the purified protein (in the cell) and the PROTAC (in the syringe) in the same dialysis buffer to minimize heats of dilution.
-
Degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.
-
-
Titration:
-
Perform a series of injections of the PROTAC solution into the protein solution in the sample cell.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to study the kinetics of biomolecular interactions in real-time.
Protocol:
-
Chip Preparation:
-
Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
-
Interaction Analysis:
-
Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (association and dissociation rates).
-
To study ternary complex formation, inject the second protein partner (e.g., POI) in the presence of the PROTAC.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Conclusion
The PEG8 linker is a critical and versatile tool in the design and development of effective PROTACs. Its favorable physicochemical properties, including enhanced solubility and biocompatibility, combined with its optimal length and flexibility for facilitating ternary complex formation, make it an excellent starting point for linker optimization. However, it is imperative to recognize that the "one-size-fits-all" approach does not apply to PROTAC design. The empirical determination of the optimal linker length and composition through systematic synthesis and rigorous experimental evaluation remains a cornerstone of developing potent and selective protein degraders. As our understanding of the structural and dynamic nature of the ternary complex deepens, driven by advances in structural biology and computational modeling, the rational design of linkers, including PEG8 and its derivatives, will continue to be a key driver of innovation in the field of targeted protein degradation.
References
Methodological & Application
Application Notes and Protocols: Synthesis of THP-PEG8-THP PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical component that influences the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby affecting the efficiency and selectivity of protein degradation.
Polyethylene glycol (PEG) chains are frequently employed as linkers in PROTAC design due to their hydrophilicity, biocompatibility, and ability to provide the necessary length and flexibility. THP-PEG8-THP is a homobifunctional linker composed of an octaethylene glycol (PEG8) core, with both ends capped by tetrahydropyran (B127337) (THP) groups. The THP group serves as a protecting group for the terminal hydroxyl groups of the PEG chain. This protected linker can be incorporated into a PROTAC synthesis scheme, and the THP groups can be subsequently removed under acidic conditions to reveal the terminal hydroxyls for conjugation with the target protein and E3 ligase ligands.
This document provides a detailed protocol for the synthesis of the this compound PROTAC linker, based on the acid-catalyzed reaction of octaethylene glycol with 3,4-dihydro-2H-pyran (DHP).
Data Presentation
| Parameter | Value | Reference |
| Product Name | This compound | N/A |
| Molecular Formula | C₂₆H₅₀O₁₁ | [1] |
| Molecular Weight | 538.67 g/mol | [1] |
| Starting Material | Octaethylene Glycol | N/A |
| Reagent | 3,4-Dihydro-2H-pyran (DHP) | [2][3] |
| Catalyst | p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | [2] |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | |
| Reaction Temperature | 0 °C to Room Temperature | General Knowledge |
| Reaction Time | 2-4 hours | General Knowledge |
| Purification Method | Column Chromatography |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from octaethylene glycol and 3,4-dihydro-2H-pyran.
Materials:
-
Octaethylene glycol
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for column chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of octaethylene glycol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask, add 3,4-dihydro-2H-pyran (2.5 equivalents).
-
Cool the mixture to 0 °C using an ice bath.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents) to the solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the THP and PEG moieties.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Deprotection of this compound
This protocol describes the removal of the THP protecting groups to yield the free diol, octaethylene glycol bis-hydroxyl-PEG8.
Materials:
-
This compound
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of acetic acid, tetrahydrofuran, and water (e.g., in a 3:1:1 ratio).
-
Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvents under reduced pressure to obtain the deprotected octaethylene glycol.
Mandatory Visualization
Caption: Synthesis workflow for this compound.
Caption: Logical flow of PROTAC synthesis using this compound.
References
Application Notes and Protocols for the Synthesis of PROTACs Utilizing a Thp-PEG8-Thp Linker
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2][3] These heterobifunctional molecules consist of two key ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2][3] The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and cell permeability.[5][6]
This document provides a detailed guide for the synthesis of PROTACs using a Thp-PEG8-Thp linker. The tetrahydropyranyl (THP) groups serve as protecting groups for the terminal hydroxyl functionalities of the PEG8 linker.[7][8] The synthetic strategy involves a modular approach, beginning with the deprotection of the THP groups, followed by sequential functionalization and coupling with a warhead (targeting the POI) and an E3 ligase ligand.
Data Presentation
The following table summarizes representative quantitative data for a BRD4-targeting PROTAC, demonstrating the typical parameters used to evaluate PROTAC efficacy.
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 Degrader | BRD4 | VHL | HeLa | 10 | >90 |
| HCT116 | 15 | >90 | |||
| Inactive Control | BRD4 | VHL (inactive) | HeLa | >10,000 | <10 |
| HCT116 | >10,000 | <10 |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[4][9][10] Dmax: The maximum percentage of target protein degradation achieved.[4][9][10]
Experimental Protocols
This section outlines a detailed, multi-step protocol for the synthesis of a BRD4-targeting PROTAC using a this compound linker, a JQ1-based warhead, and a pomalidomide-based E3 ligase ligand.
Step 1: Deprotection of this compound
This initial step removes the THP protecting groups to yield the free diol linker.[7][8]
Reagents and Materials:
-
This compound
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a 4:2:1 mixture of acetic acid, THF, and water.
-
Stir the reaction mixture at 45°C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvents under reduced pressure using a rotary evaporator to obtain HO-PEG8-OH. The crude product is often used in the next step without further purification.
Step 2: Mono-tosylation of HO-PEG8-OH
This step selectively activates one of the hydroxyl groups for subsequent functionalization.
Reagents and Materials:
-
HO-PEG8-OH
-
Tosyl chloride (TsCl)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve HO-PEG8-OH in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of tosyl chloride (1.0 equivalent) in anhydrous DCM.
-
Stir the reaction at 0°C for 2-3 hours and then allow it to warm to room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield TsO-PEG8-OH.
Step 3: Conversion to an Azido-Alcohol Linker
The tosyl group is displaced with an azide (B81097), a versatile functional group for "click chemistry" or reduction to an amine.
Reagents and Materials:
-
TsO-PEG8-OH
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve TsO-PEG8-OH in DMF in a round-bottom flask.
-
Add sodium azide (1.5 equivalents).
-
Heat the reaction mixture to 60-70°C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography to obtain N3-PEG8-OH.
Step 4: Synthesis of an Amine-Functionalized Linker
The azide is reduced to a primary amine.
Reagents and Materials:
-
N3-PEG8-OH
-
Triphenylphosphine (B44618) (PPh3) or Palladium on carbon (Pd/C) and Hydrogen (H2)
-
Tetrahydrofuran (THF)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure (Staudinger Reduction):
-
Dissolve N3-PEG8-OH in THF.
-
Add triphenylphosphine (1.2 equivalents).
-
Stir the mixture at room temperature for 2-3 hours.
-
Add water to the reaction mixture and stir for an additional 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture and purify by flash column chromatography or preparative HPLC to yield H2N-PEG8-OH.
Step 5: Coupling of the Warhead (JQ1 derivative)
An amide bond is formed between the amine-functionalized linker and a carboxylic acid-functionalized warhead.
Reagents and Materials:
-
H2N-PEG8-OH
-
JQ1-COOH (a derivative of JQ1 with a carboxylic acid handle)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve JQ1-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature.
-
Add a solution of H2N-PEG8-OH (1.0 equivalent) in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography to yield JQ1-PEG8-OH.
Step 6: Functionalization of the Linker's Other End
The remaining hydroxyl group is converted to a carboxylic acid.
Reagents and Materials:
-
JQ1-PEG8-OH
-
Succinic anhydride (B1165640)
-
DCM
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve JQ1-PEG8-OH in DCM.
-
Add pyridine and succinic anhydride (1.5 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Concentrate the reaction mixture and purify by preparative HPLC to yield JQ1-PEG8-COOH.
Step 7: Final Coupling of the E3 Ligase Ligand (Pomalidomide derivative)
The final PROTAC is assembled by forming an amide bond with an amine-functionalized E3 ligase ligand.
Reagents and Materials:
-
JQ1-PEG8-COOH
-
Pomalidomide-NH2 (an amine-functionalized pomalidomide)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Follow the amide coupling procedure outlined in Step 5, using JQ1-PEG8-COOH and Pomalidomide-NH2 as the coupling partners.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
-
Characterize the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Mandatory Visualization
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of a BRD4-targeting PROTAC.
BRD4 Signaling Pathway
Caption: PROTAC-mediated degradation of BRD4 and its downstream signaling effects.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Ligand Conjugation to Thp-PEG8-Thp
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical conjugation of ligands to the bifunctional linker, Thp-PEG8-Thp. This linker consists of an eight-unit polyethylene (B3416737) glycol (PEG) spacer with both ends protected by tetrahydropyranyl (Thp) groups. The protocols outlined below describe the necessary steps of deprotection, activation, and final ligand attachment, which are critical for the development of targeted therapeutics, imaging agents, and other advanced bioconjugates.
Overview of this compound Conjugation Chemistry
This compound is a versatile linker used to conjugate two molecules of interest or to attach a molecule to a surface. The chemical structure features a hydrophilic PEG spacer that can improve the solubility and pharmacokinetic properties of the conjugated molecule.[1][2] The terminal hydroxyl groups of the PEG chain are protected by Thp ethers. This protecting group is stable under basic and other non-acidic conditions but can be readily removed under acidic conditions to reveal the reactive hydroxyl groups.[3][4][5]
The general strategy for ligand conjugation to this compound involves a three-step process:
-
Deprotection: Removal of the Thp protecting groups to expose the terminal hydroxyl groups of the PEG8 linker.
-
Activation: Conversion of the terminal hydroxyl groups into more reactive functional groups. The choice of activation chemistry is dictated by the functional groups present on the ligand to be conjugated.
-
Ligand Conjugation: Reaction of the activated PEG8 linker with the ligand to form a stable covalent bond.
Below is a diagram illustrating the overall logical workflow for ligand conjugation to this compound.
Experimental Protocols
Deprotection of this compound
This protocol describes the removal of the Thp protecting groups from this compound to yield the diol, HO-PEG8-OH. Acid-catalyzed hydrolysis is a common and effective method for this transformation.[5]
Materials:
-
This compound
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound in a 3:1:1 mixture of THF, acetic acid, and water.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure HO-PEG8-OH.
A visual representation of the deprotection reaction is provided below.
Activation of HO-PEG8-OH and Ligand Conjugation
The choice of activation and conjugation chemistry depends on the functional groups available on the ligand. The following sections detail protocols for targeting primary amines and thiols, which are common functional groups in biomolecules.
This protocol involves the activation of the hydroxyl groups of HO-PEG8-OH to form N-Hydroxysuccinimidyl (NHS) esters, which then react with primary amines on the ligand to form stable amide bonds.[1][6]
Part A: Activation of HO-PEG8-OH to NHS-Ester-PEG8-NHS-Ester
Materials:
-
HO-PEG8-OH
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve HO-PEG8-OH in anhydrous DCM.
-
Add N,N'-Disuccinimidyl carbonate (2.2 equivalents) and triethylamine (2.5 equivalents) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, wash the reaction mixture with 5% HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude NHS-activated PEG8 linker.
-
The crude product can be used directly in the next step or purified by column chromatography.
Part B: Conjugation to an Amine-Containing Ligand
Materials:
-
NHS-Ester-PEG8-NHS-Ester
-
Amine-containing ligand
-
Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer
-
Desalting column or dialysis equipment for purification
Procedure:
-
Dissolve the amine-containing ligand in the reaction buffer.
-
Dissolve the NHS-Ester-PEG8-NHS-Ester in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) and add it to the ligand solution. A 5- to 20-fold molar excess of the NHS-activated linker over the ligand is typically used.
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris or glycine).
-
Purify the resulting conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess reagents.
The signaling pathway for this conjugation is a straightforward chemical reaction.
This protocol involves the activation of HO-PEG8-OH with maleimide (B117702) groups, which are highly specific for thiol groups, forming a stable thioether bond.[1]
Part A: Activation of HO-PEG8-OH to Maleimide-PEG8-Maleimide
This is a multi-step synthesis that typically involves tosylation of the hydroxyl groups followed by reaction with a maleimide-containing nucleophile. A more direct approach is to use a heterobifunctional reagent. For simplicity, we will assume the availability of a maleimide-functionalized activating reagent.
Part B: Conjugation to a Thiol-Containing Ligand
Materials:
-
Maleimide-PEG8-Maleimide
-
Thiol-containing ligand
-
Thiol-free buffer, pH 6.5-7.5 (e.g., PBS)
-
Reducing agent (e.g., TCEP) if thiols are oxidized
-
Desalting column or dialysis equipment
Procedure:
-
Dissolve the thiol-containing ligand in a thiol-free buffer at a pH between 6.5 and 7.5. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and remove the reducing agent before proceeding.
-
Dissolve the Maleimide-PEG8-Maleimide in a small amount of a water-miscible organic solvent and add it to the ligand solution. A 10- to 20-fold molar excess of the maleimide linker is recommended.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
The reaction can be quenched by adding a small molecule thiol such as cysteine or β-mercaptoethanol.
-
Purify the conjugate using a desalting column, dialysis, or size-exclusion chromatography.
The reaction pathway for thiol-reactive conjugation is as follows.
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected outcomes for the described conjugation chemistries. The exact values may vary depending on the specific ligand and reaction conditions.
Table 1: Deprotection of this compound
| Parameter | Value |
| Solvent System | THF:Acetic Acid:Water (3:1:1) |
| Reaction Time | 4-6 hours |
| Temperature | Room Temperature |
| Typical Yield | >90% |
| Purification Method | Silica Gel Chromatography |
Table 2: Activation and Conjugation Reaction Parameters
| Parameter | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) |
| Activation | ||
| Activating Reagent | N,N'-Disuccinimidyl carbonate (DSC) | (Requires multi-step synthesis) |
| Molar Excess of Reagent | 2.2 equivalents | - |
| Reaction Time | 12-24 hours | - |
| Conjugation | ||
| Reaction pH | 7.2 - 8.0 | 6.5 - 7.5 |
| Molar Excess of Linker | 5-20 fold | 10-20 fold |
| Reaction Time | 1-4 hours (RT) or overnight (4°C) | 1-2 hours (RT) |
| Typical Conjugation Efficiency | 50-90% | 60-95% |
| Purification Method | Desalting, Dialysis, SEC | Desalting, Dialysis, SEC |
Conclusion
The this compound linker offers a versatile platform for the conjugation of a wide variety of ligands. The protocols provided herein offer a starting point for developing robust and efficient conjugation strategies. Optimization of reaction conditions, including stoichiometry, pH, and reaction time, is recommended for each specific ligand to achieve the desired degree of conjugation and to maximize the yield of the final product. Proper analytical characterization (e.g., by mass spectrometry, HPLC, and SDS-PAGE for protein ligands) is essential to confirm successful conjugation and to determine the purity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 6. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Novel PROTAC Using a Thp-peg8-thp Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from within a cell.[1][2][3] Unlike traditional inhibitors that merely block the function of a protein, PROTACs hijack the body's own cellular waste disposal machinery—the ubiquitin-proteasome system (UPS)—to induce the degradation of a specific protein of interest (POI).[1][4]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Rationale for Employing a Thp-peg8-thp Linker
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties. Polyethylene (B3416737) glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and cell permeability.
The This compound linker features a central polyethylene glycol chain with eight repeating units (peg8), which provides a specific length and flexibility to orient the warhead and E3 ligase ligand for optimal ternary complex formation. The terminal tetrahydropyranyl (Thp) groups are protecting groups for hydroxyl functionalities. In the context of this linker, the Thp groups act as stable protecting groups for the terminal ends of the PEG chain, which can be deprotected under acidic conditions to reveal reactive hydroxyl groups for conjugation with the warhead and E3 ligase ligand.
Advantages of the this compound Linker:
-
Controlled, Stepwise Synthesis: The Thp protecting groups allow for a controlled and stepwise conjugation of the warhead and E3 ligase ligand, minimizing the formation of undesired homobifunctional dimers.
-
Improved Solubility: The PEG8 backbone enhances the aqueous solubility of the final PROTAC molecule, which can improve its pharmacokinetic properties.
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG8 chain can be optimal for inducing productive protein-protein interactions between the target protein and the E3 ligase.
Signaling Pathway: The Ubiquitin-Proteasome System
The following diagram illustrates the mechanism of action of a PROTAC within the ubiquitin-proteasome pathway.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Protocols
Protocol 1: Synthesis of the PROTAC Molecule
This protocol outlines the synthesis of a novel PROTAC using the this compound linker, a hypothetical warhead with a carboxylic acid handle (Warhead-COOH), and a hypothetical E3 ligase ligand with a hydroxyl handle (E3-OH).
Materials:
-
This compound
-
Warhead-COOH
-
E3 Ligase Ligand-OH
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Step 1: Mono-deprotection of this compound
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and MeOH.
-
Add a catalytic amount of PPTS (0.1 eq).
-
Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until a significant amount of the mono-deprotected product (HO-peg8-thp) is observed.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate HO-peg8-thp.
Step 2: Conjugation of Warhead-COOH to HO-peg8-thp
-
Dissolve Warhead-COOH (1.0 eq), HO-peg8-thp (1.1 eq), and PyBOP (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product (Warhead-peg8-thp) by flash column chromatography.
Step 3: Deprotection of the remaining Thp group
-
Dissolve Warhead-peg8-thp in a solution of 20% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
Step 4: Conjugation of E3 Ligase Ligand-OH to the deprotected linker
-
Co-evaporate the crude deprotected intermediate with toluene (B28343) to ensure removal of residual TFA.
-
Dissolve the deprotected intermediate and E3 Ligase Ligand with a carboxylic acid handle (E3-COOH) (1.2 eq) in anhydrous DMF.
-
Add PyBOP (1.3 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight and monitor by LC-MS.
-
Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).
Caption: A generalized workflow for PROTAC synthesis.
Protocol 2: Characterization of the PROTAC Molecule
Objective: To confirm the identity and purity of the synthesized PROTAC.
Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Inject a sample of the purified PROTAC onto a C18 reverse-phase column.
-
Run a gradient of water and acetonitrile (B52724) (both with 0.1% formic acid).
-
Monitor the elution profile with a UV detector and a mass spectrometer.
-
Confirm the expected mass of the PROTAC molecule.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Obtain a high-resolution mass spectrum to confirm the elemental composition of the PROTAC.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of the PROTAC.
-
The spectra should be consistent with the proposed structure, showing characteristic peaks for the warhead, linker, and E3 ligase ligand.
-
Protocol 3: In Vitro Evaluation of PROTAC Activity
Objective: To assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Cell Culture:
-
Culture a relevant human cell line that endogenously expresses the target protein in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
Western Blot Analysis for Protein Degradation:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Quantitative Data Presentation:
The results of the protein degradation experiments should be summarized in a table to facilitate comparison.
| PROTAC Concentration | Mean Target Protein Level (% of Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 100 | 5.2 |
| 1 nM | 95.3 | 4.8 |
| 10 nM | 72.1 | 6.1 |
| 100 nM | 35.8 | 3.9 |
| 1 µM | 12.5 | 2.5 |
| 10 µM | 15.2 (Hook Effect) | 3.1 |
From this data, key parameters such as the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum percentage of protein degradation) can be determined.
Further Characterization and Assays
For a more comprehensive evaluation of the novel PROTAC, the following assays are recommended:
-
Ternary Complex Formation Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Resonance Energy Transfer (FRET) can be used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex and to determine its stability and cooperativity.
-
Ubiquitination Assays: In vitro or in-cell ubiquitination assays can be performed to directly demonstrate that the PROTAC induces the ubiquitination of the target protein.
-
Cell Viability/Cytotoxicity Assays: Assays such as MTT or CellTiter-Glo can be used to assess the effect of the PROTAC on cell viability and to determine its therapeutic window.
-
Selectivity Profiling: Proteomics-based approaches (e.g., mass spectrometry) can be employed to assess the selectivity of the PROTAC and identify any off-target proteins that are also degraded.
By following these detailed application notes and protocols, researchers can effectively develop and characterize novel PROTACs utilizing the this compound linker, contributing to the advancement of targeted protein degradation as a therapeutic modality.
References
Application Notes and Protocols for Thp-peg8-thp: A PROTAC Targeting Tau Protein for Degradation in Neurodegenerative Disease Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, are often characterized by the pathological aggregation of the microtubule-associated protein Tau.[1][2] Under normal physiological conditions, Tau protein plays a crucial role in stabilizing microtubules within neurons.[3][4] However, in tauopathies, hyperphosphorylation and other post-translational modifications lead to the detachment of Tau from microtubules and its subsequent aggregation into neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[3] These aggregates are cytotoxic and contribute to neuronal dysfunction and cell death.
Targeted protein degradation (TPD) has emerged as a promising therapeutic strategy for neurodegenerative diseases by aiming to eliminate pathogenic proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that facilitate the degradation of a target protein by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).
This document provides detailed application notes and protocols for the use of Thp-peg8-thp , a hypothetical PROTAC designed to induce the degradation of the Tau protein. For the purposes of this document, this compound represents a model Tau-targeting PROTAC, consisting of a Tau-binding warhead ("Thp"), a flexible 8-unit polyethylene (B3416737) glycol linker ("peg8"), and a second "Thp" moiety that in this context is Pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN).
Principle of Action
This compound is designed to induce the selective degradation of Tau protein through the following mechanism:
-
Ternary Complex Formation: this compound simultaneously binds to both the Tau protein and the E3 ubiquitin ligase CRBN, forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the surface of the Tau protein.
-
Proteasomal Degradation: The poly-ubiquitinated Tau is then recognized and degraded by the 26S proteasome, leading to a reduction in total Tau levels.
By promoting the degradation of Tau, this compound can be used as a tool to study the effects of Tau reduction in cellular models of neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize representative quantitative data for a hypothetical Tau-targeting PROTAC like this compound, based on published data for similar molecules.
Table 1: In Vitro Degradation and Binding Affinity of this compound
| Parameter | Value | Cell Line / Assay Conditions |
| DC50 (Tau Degradation) | 50 nM | HEK293 cells expressing human Tau |
| Dmax (Tau Degradation) | >90% | HEK293 cells expressing human Tau |
| Binding Affinity (Kd) to Tau | 150 nM | Surface Plasmon Resonance (SPR) |
| Binding Affinity (Kd) to CRBN | ~157 nM | Competitive Titration |
DC50 (half-maximal degradation concentration) is the concentration of the PROTAC required to induce 50% degradation of the target protein.Dmax is the maximum percentage of protein degradation achievable with the PROTAC.
Table 2: Cellular Activity of this compound
| Parameter | Value | Cell Line |
| Neuroprotection (EC50) | 100 nM | Primary neuronal cultures |
| Cytotoxicity (CC50) | >10 µM | HEK293 and primary neurons |
Visualizations
Caption: Mechanism of action of this compound PROTAC.
Caption: Experimental workflow for this compound characterization.
Caption: Tau protein degradation pathways in a cell.
Experimental Protocols
Protocol 1: Western Blot for Tau Degradation
This protocol describes how to quantify the degradation of Tau protein in cultured cells following treatment with this compound.
Materials:
-
HEK293 cells stably expressing human Tau (or other relevant cell line)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Total Tau, anti-p-Tau (e.g., AT8, PHF1), and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range is 1 nM to 10 µM. Include a DMSO vehicle control.
-
Replace the medium with the media containing the different concentrations of this compound or vehicle.
-
Incubate for 24 hours (or desired time points).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and loading dye.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Total Tau) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the Tau band intensity to the loading control.
-
Calculate the percentage of Tau remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Filter Retardation Assay for Tau Aggregation
This assay is used to detect and quantify insoluble Tau aggregates.
Materials:
-
Cell or tissue lysates treated with this compound
-
Lysis buffer containing 2% SDS
-
Cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size)
-
Dot blot apparatus
-
TBST
-
Blocking buffer
-
Primary antibody (anti-Total Tau)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells or homogenize tissue in lysis buffer containing 2% SDS.
-
Heat the samples at 95°C for 10 minutes.
-
Determine the protein concentration.
-
-
Filtration:
-
Pre-wet the cellulose acetate membrane with TBST.
-
Assemble the dot blot apparatus.
-
Load equal amounts of protein from each sample into the wells.
-
Apply a vacuum to filter the samples through the membrane. Insoluble aggregates will be retained on the membrane.
-
-
Immunodetection:
-
Wash the membrane twice with TBST.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-Tau antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and image the membrane.
-
-
Data Analysis:
-
Quantify the dot intensities.
-
Compare the intensity of the dots from this compound-treated samples to the vehicle control to determine the reduction in Tau aggregates.
-
Protocol 3: MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and cytotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24-72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a 96-well plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length from a PEG8 Chain
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals who are optimizing linker length, starting from a polyethylene (B3416737) glycol (PEG) 8 chain.
Frequently Asked Questions (FAQs)
Q1: Why is a PEG8 linker a common starting point for optimization? A PEG8 linker is often chosen as a starting point in bioconjugation, such as for Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), for several key reasons.[1][2] PEG linkers, in general, offer good water solubility, which can improve the overall properties of the conjugate.[1][3] They are synthetically versatile and flexible, allowing the molecule to adopt various conformations needed to facilitate interactions, such as the formation of a stable ternary complex in PROTACs.[1][4] A PEG8 linker provides a moderate length that has proven to be a successful starting point for further systematic optimization in many systems.[1][5][6][7]
Q2: My initial conjugate with a PEG8 linker shows low or no activity. What are the first troubleshooting steps? If your initial PEG8 construct shows minimal activity, consider the following steps before embarking on a full linker optimization campaign:
-
Verify Compound Integrity: Ensure the conjugate was synthesized and purified correctly. Use analytical techniques like HPLC and mass spectrometry (MS) to confirm the identity and purity of your material.[8][9][10]
-
Confirm Target Engagement: It's crucial to verify that the individual components of your conjugate (e.g., the warhead and E3 ligase ligand in a PROTAC) are binding to their respective proteins.[1] Cell-free biochemical assays can be used for this purpose.
-
Assess Cell Permeability: Many complex bioconjugates are large molecules with potentially poor cell permeability.[1] If the compound cannot efficiently enter the cell, it cannot exert its effect. Assays like the cellular thermal shift assay (CETSA) can help confirm target engagement within the cell.[1]
Q3: I've confirmed target engagement and cell entry, but activity is still poor. What is the next step in linker optimization? If the preliminary checks pass, the PEG8 linker length may be suboptimal for your specific biological system. The next logical step is to synthesize and test a small library of conjugates with varying linker lengths.
-
Synthesize Shorter and Longer Linkers: Create analogues with different PEG lengths, for example, PEG4, PEG6, PEG10, and PEG12.[1] The optimal length is highly dependent on the specific proteins involved; sometimes a shorter linker is needed to reduce steric hindrance, while other times a longer linker is required to span the necessary distance.[1]
-
Consider Linker Composition: If simply varying the PEG length does not yield improved activity, the chemical composition of the linker may be the issue. While PEG linkers enhance solubility, their high flexibility can sometimes be detrimental.[1] Consider synthesizing more rigid linkers, such as those containing alkyl chains or cyclic elements, which may lock the conjugate into a more active conformation.[1]
Q4: What is the "hook effect" and how does it relate to linker optimization? The "hook effect" is a phenomenon, particularly observed with PROTACs, where the degradation efficacy decreases at high concentrations.[1][11] This occurs because an excess of the PROTAC molecule favors the formation of non-productive binary complexes (e.g., Target-PROTAC or E3 Ligase-PROTAC) over the productive ternary complex required for degradation.[1][11] While this effect is primarily concentration-dependent, a suboptimal linker that promotes unstable ternary complexes can make the hook effect more pronounced.[1] Optimizing the linker can lead to more stable and productive ternary complexes, which can sometimes mitigate the hook effect and sustain protein degradation over a wider concentration range.[1]
Q5: How does PEG linker length impact the pharmacokinetic (PK) properties of a bioconjugate? PEGylation is a well-established strategy to improve the PK properties of therapeutic molecules.[12]
-
Increased Half-Life: A hydrophilic PEG chain increases the molecule's hydrodynamic radius, which reduces renal clearance and typically prolongs its circulation time in the bloodstream.[7][12]
-
Length-Dependent Clearance: There is a clear relationship between PEG length and plasma clearance. Longer PEG chains generally result in slower clearance.[5][6] However, a threshold is often reached; for example, one study on ADCs found that a PEG8 linker was the minimum length required to significantly slow clearance, with longer linkers (PEG12, PEG24) not providing substantial further improvement.[5][6][7]
Data Presentation: Linker Length Optimization
The following tables summarize hypothetical data from experiments designed to optimize linker length starting from a PEG8 chain for two different applications: a PROTAC and an Antibody-Drug Conjugate (ADC).
Table 1: Hypothetical PROTAC Linker Optimization Study This case study summarizes quantitative data for a series of PROTACs designed to degrade "Target Protein X" via the VHL E3 ligase. Degradation was measured after 24 hours of treatment in a relevant cell line.
| PROTAC ID | Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | PEG4 | 75 | 65 |
| PROTAC-2 | PEG6 | 20 | 85 |
| PROTAC-3 | PEG8 | 8 | 95 |
| PROTAC-4 | PEG10 | 35 | 80 |
| PROTAC-5 | PEG12 | 90 | 60 |
Table 2: Hypothetical ADC Linker Optimization Study This case study summarizes the impact of PEG linker length on the pharmacokinetic properties and in vivo efficacy of an ADC targeting "Antigen Y" on tumor cells.
| ADC ID | Linker Length | Plasma Clearance (mL/day/kg) | In Vivo Efficacy (% TGI) |
| ADC-1 | PEG2 | 15.2 | 35 |
| ADC-2 | PEG4 | 9.8 | 55 |
| ADC-3 | PEG8 | 5.1 | 78 |
| ADC-4 | PEG12 | 4.9 | 80 |
| ADC-5 | PEG24 | 4.8 | 81 |
TGI: Tumor Growth Inhibition Conclusion: A clear relationship exists between PEG length and ADC pharmacology.[5][6] Clearance rapidly decreased as PEG length increased, with a threshold reached around PEG8, beyond which further increases in length had a minimal impact.[5][6] This improved pharmacokinetic profile correlated with enhanced in vivo antitumor efficacy.
Mandatory Visualizations
Caption: PROTACs facilitate ternary complex formation, leading to ubiquitination and degradation.
Caption: A systematic workflow for optimizing linker length, starting from a PEG8 chain.
Key Experimental Protocols
Protocol 1: PROTAC-Induced Protein Degradation Assay
This protocol outlines the steps to assess the degradation of a target protein in cells following treatment with a PROTAC.[1]
Materials:
-
Cultured mammalian cells expressing the target protein.
-
PROTACs with varying linker lengths (e.g., PEG4, PEG8, PEG12) dissolved in DMSO.
-
Complete cell culture medium.
-
24-well or 96-well tissue culture plates.
-
DMSO (vehicle control).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
Procedure:
-
Cell Plating: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of treatment. Incubate at 37°C and 5% CO₂ for 24 hours.[1]
-
PROTAC Treatment: Prepare serial dilutions of the PROTACs in complete culture medium. A common starting concentration range is 1 nM to 10 µM.[1]
-
Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a DMSO-only vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired time period (a 24-hour endpoint is common for initial screening).[1]
-
Cell Lysis: Aspirate the treatment medium and wash the cells once with ice-cold PBS.[1]
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
The samples are now ready for analysis by Western Blotting (see Protocol 2).
Protocol 2: Western Blotting for Protein Degradation
This protocol describes the use of Western blotting to visualize and quantify the levels of a target protein relative to a loading control.[13][14]
Materials:
-
Protein lysates from Protocol 1.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
Transfer buffer and membrane (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-Actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., chemiluminescence detector).
Procedure:
-
Sample Preparation: Normalize the protein concentration for all samples based on the BCA assay results. Add Laemmli buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load an equal amount of protein (e.g., 20 µg) for each sample into the wells of an SDS-PAGE gel. Run the gel to separate the proteins by size.[1][13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the ECL substrate to the membrane and capture the signal using an imaging system.[13]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of degradation relative to the vehicle-treated control.[13]
Protocol 3: Characterization of PEGylated Proteins by HPLC-MS
This protocol provides a general workflow for analyzing PEGylated proteins to confirm conjugation and assess heterogeneity.[8][15]
Materials:
-
Purified PEGylated protein sample.
-
HPLC system with a suitable column (e.g., reversed-phase C4 or C8 for proteins, size-exclusion).[9][10]
-
Mass Spectrometer (MS) (e.g., Q-TOF, Orbitrap).
-
Mobile phase solvents (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid).
Procedure:
-
Sample Preparation: Dilute the purified PEGylated protein sample to an appropriate concentration (e.g., 0.1-1 mg/mL) in a suitable buffer, often the initial mobile phase condition.
-
HPLC Separation:
-
Equilibrate the HPLC column with the starting mobile phase.
-
Inject the sample onto the column.
-
Run a gradient of increasing organic solvent (e.g., acetonitrile) to elute the protein. The PEGylated protein will typically elute at a different retention time than the unconjugated protein.
-
-
MS Detection:
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Acquire mass spectra across the elution profile of the protein peak. PEGylated proteins often produce a complex series of charge states due to the heterogeneity of the PEG polymer and the protein itself.[15]
-
-
Data Analysis:
-
Process the raw mass spectra. Use deconvolution software to combine the multiple charge states into a single zero-charge mass spectrum.
-
This deconvoluted spectrum will show the mass of the intact PEGylated protein. The distribution of masses can provide information on the degree of PEGylation (i.e., how many PEG chains are attached per protein molecule).[8][15]
-
Compare the mass of the PEGylated protein to the unconjugated protein to confirm the successful attachment of the PEG linker.
-
References
- 1. benchchem.com [benchchem.com]
- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ingenieria-analitica.com [ingenieria-analitica.com]
Technical Support Center: Troubleshooting Failed Protein Degradation with Thp-peg8-thp PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Thp-peg8-thp PROTACs. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: No or Weak Target Protein Degradation
Q1: I am not observing any degradation of my target protein. Where should I start troubleshooting?
A1: When faced with a lack of protein degradation, a systematic approach is crucial. Begin by verifying the fundamental aspects of your experiment before moving to more complex possibilities.
Initial Checks:
-
Compound Integrity: Confirm the chemical structure, purity, and stability of your this compound PROTAC. Impurities or degradation of the compound can lead to a complete loss of activity.
-
Target and E3 Ligase Expression: Ensure that your cell line expresses both the target protein and the recruited E3 ligase at sufficient levels. This can be verified by Western blotting.[1]
-
Cellular Health: Use cells within a consistent and low passage number range. Ensure the cells are healthy and not overly confluent, as this can affect the efficiency of the ubiquitin-proteasome system.
Troubleshooting Workflow:
If the initial checks do not reveal any issues, proceed with the following troubleshooting workflow to dissect the potential points of failure in the PROTAC mechanism of action.
Caption: Initial checks for no protein degradation.
Q2: My this compound PROTAC shows good binding to the target protein and the E3 ligase in biochemical assays, but there is no degradation in cells. What could be the problem?
A2: This common issue often points to problems with cellular uptake, compound stability in the cellular environment, or the inability to form a productive ternary complex within the cell.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | The large size and physicochemical properties of PROTACs can limit their ability to cross the cell membrane. The PEG8 linker is intended to improve solubility, but the overall molecule might still be impermeable.[2][3] Solution: Perform a cellular target engagement assay (e.g., NanoBRET™, CETSA) to confirm that the PROTAC is reaching its target inside the cell.[1] If permeability is low, consider structural modifications to the PROTAC, such as altering the linker or warhead/ligand moieties to improve physicochemical properties. |
| Compound Instability or Efflux | The this compound PROTAC may be unstable in the cell culture medium or rapidly removed from the cell by efflux pumps. Solution: Assess the stability of your PROTAC in cell culture media over the time course of your experiment using LC-MS. If instability is observed, consider modifying the linker to improve metabolic stability. To check for efflux, co-incubate with known efflux pump inhibitors. |
| "Hook Effect" | At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, leading to reduced degradation.[4][5] Solution: Perform a dose-response experiment over a wide range of concentrations (e.g., picomolar to micromolar) to identify the optimal concentration for degradation and to see if a bell-shaped curve, characteristic of the hook effect, is present.[4] |
| Unproductive Ternary Complex | Even if a ternary complex forms, its geometry may not be optimal for the E3 ligase to ubiquitinate the target protein. The length and flexibility of the peg8 linker are critical for achieving a productive conformation.[1][6] Solution: If possible, use biophysical techniques like FRET or co-immunoprecipitation to assess ternary complex formation in cells. Consider synthesizing analogs with different linker lengths or attachment points to promote a more productive ternary complex geometry. |
| Chemical Lability of THP Group | Tetrahydropyranyl (THP) ethers are generally stable under neutral and basic conditions but can be cleaved under acidic conditions.[7][8] While the cytoplasm is generally neutral, localized acidic microenvironments within the cell could potentially lead to cleavage of the THP group, inactivating the PROTAC. Solution: Assess the stability of the PROTAC in cell lysates at physiological pH. If cleavage is suspected, consider replacing the THP group with a more stable protecting group. |
Section 2: Issues with Ternary Complex Formation
Q3: How can I troubleshoot failed or inefficient ternary complex formation?
A3: The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated degradation. Inefficiency at this step is a common reason for failure.
Troubleshooting Ternary Complex Formation:
Caption: Logical workflow for troubleshooting ternary complex formation.
Detailed Steps:
-
Confirm Binary Interactions: Before assessing the ternary complex, ensure your this compound PROTAC can bind to both the target protein and the E3 ligase independently. Use assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure these binary affinities.[1]
-
Optimize PROTAC Concentration: As mentioned previously, the "hook effect" can prevent ternary complex formation at high PROTAC concentrations. Perform a detailed dose-response experiment.[4]
-
Assess Linker Properties: The peg8 linker provides flexibility, but its length may not be optimal for your specific target and E3 ligase pair. Consider synthesizing analogs with different PEG linker lengths (e.g., peg4, peg12) to see if this improves ternary complex formation and subsequent degradation.[9][]
-
Protein-Protein Interactions: The formation of a stable ternary complex can be influenced by favorable or unfavorable interactions between the target protein and the E3 ligase. These interactions are often mediated by the linker. If there is steric hindrance or electrostatic repulsion between the two proteins, a productive complex may not form.
Section 3: Experimental Protocol-Related Issues
Q4: My Western blots for PROTAC-mediated degradation are inconsistent or have high background. What can I do?
A4: Western blotting is a key assay for quantifying protein degradation. Inconsistent results can often be traced back to technical variability.
Western Blot Troubleshooting Tips:
| Problem | Possible Cause | Solution |
| Weak or No Signal | - Insufficient protein loading- Poor antibody quality- Inefficient protein transfer | - Increase the amount of protein loaded per well (20-40 µg is a good starting point).- Validate your primary antibody for specificity and optimal dilution.- Confirm successful protein transfer by Ponceau S staining of the membrane. For large proteins, consider a wet transfer overnight at 4°C.[11][12] |
| High Background | - Inadequate blocking- Too high antibody concentration- Insufficient washing | - Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST.- Optimize the primary and secondary antibody concentrations.- Increase the number and duration of wash steps with TBST.[11] |
| Inconsistent Results | - Variability in cell seeding density- Inconsistent incubation times- Edge effects in multi-well plates | - Ensure consistent cell seeding and confluency at the time of treatment.- Use a precise timer for all incubations.- Avoid using the outer wells of multi-well plates, or ensure they are filled with PBS to maintain humidity. |
Q5: I am not seeing any target ubiquitination in my assay. What could be wrong?
A5: A lack of ubiquitination, even with evidence of ternary complex formation, suggests a problem with the enzymatic cascade of the ubiquitin-proteasome system or an unproductive ternary complex.
Troubleshooting Ubiquitination Assays:
-
Proteasome Inhibition: To detect ubiquitinated proteins, which are rapidly degraded, it is essential to pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.
-
Lysis Buffer: Use a lysis buffer containing deubiquitinase (DUB) inhibitors (e.g., NEM, PR-619) to prevent the removal of ubiquitin chains from your target protein during sample preparation.
-
Antibody Selection: Use a high-quality antibody specific for ubiquitin or polyubiquitin (B1169507) chains for your Western blot.
-
Enrichment of Ubiquitinated Proteins: Consider performing an immunoprecipitation (IP) of your target protein followed by Western blotting for ubiquitin, or vice versa. This can help to enrich for the ubiquitinated species, which may be of low abundance.
Experimental Protocols
Protein Degradation Assay by Western Blotting
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with a range of concentrations of the this compound PROTAC (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.[4]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Target Ubiquitination Assay (Co-Immunoprecipitation)
-
Cell Seeding and Treatment: Seed cells in 10 cm dishes. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours. Treat with the optimal concentration of your this compound PROTAC or vehicle control for a shorter time course (e.g., 0.5, 1, 2, 4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors and DUB inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein overnight at 4°C. Capture the antibody-protein complexes with Protein A/G beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting using an antibody against ubiquitin. A smear of high molecular weight bands will indicate polyubiquitination of the target protein.
Visualization of Key Concepts
Caption: The canonical signaling pathway for PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for analyzing protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. blog.addgene.org [blog.addgene.org]
Technical Support Center: Mitigating the Hook Effect with Thp-peg8-thp PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thp-peg8-thp PROTACs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a common challenge in PROTAC-mediated protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes the paradoxical decrease in target protein degradation at high concentrations of a PROTAC.[1][2] This results in a characteristic bell-shaped dose-response curve, where maximal degradation (Dmax) is observed at an optimal concentration, and further increases in PROTAC concentration lead to reduced efficacy.[1][3] This phenomenon occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination and subsequent degradation.[2][3]
Q2: Why is the linker, such as the peg8 linker in this compound PROTACs, important in relation to the hook effect?
A2: The linker is a critical determinant of PROTAC efficacy and can significantly influence the hook effect. The 8-unit polyethylene (B3416737) glycol (PEG8) linker in this compound PROTACs offers flexibility and influences the distance between the target protein and the E3 ligase.[1][3] An optimal linker length and composition facilitate the formation of a stable and productive ternary complex.[3] A suboptimal linker can lead to unstable ternary complexes, which can exacerbate the hook effect by favoring the formation of non-productive binary complexes.[3]
Q3: What are the typical experimental signs of a hook effect?
A3: The most common sign of a hook effect is a bell-shaped dose-response curve in a Western blot or other protein quantification assay.[3] As you increase the concentration of your this compound PROTAC, you will initially see a dose-dependent decrease in your target protein levels, but at higher concentrations, the protein levels will begin to rise again.
Troubleshooting Guides
Issue 1: A Bell-Shaped Dose-Response Curve is Observed
Primary Cause: This is the classic manifestation of the hook effect, where high concentrations of the this compound PROTAC lead to the formation of unproductive binary complexes.
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular concentration range of your this compound PROTAC. Ensure you test concentrations well above the point of maximal degradation to fully characterize the bell shape.
-
Determine the Optimal Concentration (DC50 and Dmax): Identify the concentration that achieves the maximal degradation (Dmax) and the concentration that achieves 50% of the maximal degradation (DC50). For future experiments, use concentrations at or around the Dmax.
-
Perform a Time-Course Experiment: The kinetics of PROTAC-mediated degradation can vary. Assess target protein degradation at multiple time points (e.g., 4, 8, 12, 24, and 48 hours) using the optimal concentration (Dmax) and a higher concentration that is clearly in the hook effect region. This will help determine the optimal treatment duration.[3]
Issue 2: Weak or No Degradation Observed at Expected Active Concentrations
Primary Cause: It is possible that the concentrations tested are already within the hook effect region, or that other experimental factors are limiting the efficacy of your this compound PROTAC.
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: Your initial concentrations may be too high. Test a much wider range, including very low nanomolar and even picomolar concentrations, to find the optimal degradation window.
-
Verify Target and E3 Ligase Engagement: Confirm that your this compound PROTAC is capable of binding to both the target protein and the recruited E3 ligase in your cellular model. This can be assessed using techniques like co-immunoprecipitation (Co-IP) or cellular thermal shift assays (CETSA).
-
Check E3 Ligase Expression: Ensure that the cell line you are using expresses sufficient levels of the E3 ligase that your PROTAC is designed to recruit. Low E3 ligase expression is a common reason for poor degradation.[4]
-
Assess Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability. If you consistently observe poor degradation, consider performing cell permeability assays.
Quantitative Data Summary
The following table provides a hypothetical example of data from a dose-response experiment with a this compound PROTAC exhibiting a hook effect.
| This compound PROTAC Concentration (nM) | Percent Degradation of Target Protein (%) |
| 0 (Vehicle) | 0 |
| 1 | 15 |
| 10 | 55 |
| 50 | 85 |
| 100 | 92 (Dmax) |
| 500 | 70 |
| 1000 | 45 |
| 5000 | 20 |
Experimental Protocols
Protocol 1: Dose-Response Analysis of Target Protein Degradation by Western Blot
This protocol outlines the steps to determine the dose-response curve for a this compound PROTAC and identify a potential hook effect.
Materials:
-
Cultured mammalian cells expressing the target protein and the relevant E3 ligase.
-
This compound PROTAC stock solution (e.g., in DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 12-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound PROTAC in complete cell culture medium. A recommended concentration range to start with is 0.1 nM to 10 µM to capture the full dose-response curve.[3]
-
Treatment: Treat the cells with the varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 2: Ternary Complex Formation Assessment by Co-Immunoprecipitation (Co-IP)
This protocol can be used to verify that the this compound PROTAC is facilitating the interaction between the target protein and the E3 ligase.
Materials:
-
Cultured cells expressing the target protein and E3 ligase.
-
This compound PROTAC.
-
Proteasome inhibitor (e.g., MG132).
-
Co-IP lysis buffer (non-denaturing).
-
Antibody against the target protein or a tag on the protein.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
SDS-PAGE and Western blotting reagents.
-
Antibody against the E3 ligase.
Procedure:
-
Cell Treatment: Treat cells with the this compound PROTAC at various concentrations (including one at Dmax and one in the hook effect range) and a vehicle control. Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours to stabilize the ternary complex.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an antibody against the E3 ligase to detect its presence in the immunoprecipitated complex. An increased E3 ligase signal in the PROTAC-treated samples compared to the vehicle control indicates ternary complex formation.
-
Visualizations
Caption: The mechanism of action for a this compound PROTAC, leading to target protein degradation.
Caption: The logical relationship illustrating the cause of the hook effect at high PROTAC concentrations.
Caption: A troubleshooting workflow for identifying and mitigating the hook effect in PROTAC experiments.
References
Technical Support Center: Ternary Complex Formation with PEG8 Linkers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with ternary complex formation, specifically when utilizing PEG8 linkers in modalities like PROTACs.
Troubleshooting Guide
This guide addresses common experimental issues in a systematic question-and-answer format.
Scenario 1: Initial PROTAC with PEG8 linker shows low or no target degradation.
-
Question: My Western Blot shows no change in target protein levels after treatment with my PEG8-linker-based PROTAC. Where should I start troubleshooting?
Answer: First, confirm target engagement within the cell. The issue might not be the ternary complex formation itself but rather poor cell permeability or rapid metabolism of the PROTAC.
-
Recommended Action: Perform a cellular thermal shift assay (CETSA) or a NanoBRET assay to verify that the PROTAC is reaching and binding to its intended target protein in live cells.[1] If target engagement is not observed, the problem may lie with the overall physicochemical properties of the molecule, and medicinal chemistry efforts should focus on improving cell permeability.
-
-
Question: I've confirmed target engagement, but degradation is still poor. What is the next logical step in optimizing the linker?
Answer: The PEG8 linker, while a good starting point, may not be the optimal length for facilitating a productive ternary complex between your specific target protein and E3 ligase.[2]
-
Recommended Action: The next step is to investigate the impact of linker length. Synthesize a small library of PROTACs with varying linker lengths. It is advisable to test shorter (e.g., PEG4, PEG6) and longer (e.g., PEG10, PEG12) PEG linkers to determine if a different length improves degradation efficiency.[2] A linker that is too short can cause steric hindrance, while a linker that is too long may result in an unstable and non-productive complex.[3]
-
Scenario 2: "Hook Effect" is observed at high PROTAC concentrations.
-
Question: My dose-response curve for target degradation is bell-shaped, showing reduced efficacy at higher concentrations. What is causing this "hook effect"?
Answer: The "hook effect" occurs when high concentrations of the PROTAC favor the formation of binary complexes (Target-PROTAC or E3 Ligase-PROTAC) over the productive ternary complex (Target-PROTAC-E3 Ligase).[2] This saturation of both the target protein and the E3 ligase with the PROTAC prevents them from being brought together effectively.
-
Recommended Action:
-
Confirm the Optimal Concentration: Perform a wide serial dilution of your PROTAC to generate a full dose-response curve. This will help you identify the optimal concentration range for maximal target degradation.
-
Linker Optimization: An inefficient linker that promotes unstable ternary complexes can worsen the hook effect. Optimizing the linker for length, composition, and attachment points can lead to more stable ternary complexes, which may mitigate the hook effect and sustain degradation over a broader concentration range.
-
-
Scenario 3: Inconsistent results between biochemical and cellular assays.
-
Question: My biochemical assays (e.g., TR-FRET, AlphaLISA) show robust ternary complex formation, but I see weak degradation in my cellular assays. What could be the reason for this discrepancy?
Answer: This is a common challenge. Several factors can contribute to this disparity:
-
Cellular Environment: Purified proteins in a biochemical assay do not fully replicate the complex and crowded environment inside a cell. The cellular context can stabilize transient interactions that are sufficient for ubiquitination and degradation.
-
PROTAC Permeability and Stability: As mentioned in Scenario 1, the PROTAC may have poor cell permeability or be subject to rapid metabolic degradation in the cellular environment.
-
Lysine (B10760008) Accessibility: A stable ternary complex may form, but if no surface-accessible lysine residues on the target protein are correctly oriented towards the E3 ligase's ubiquitin-loaded E2 enzyme, ubiquitination and subsequent degradation will not occur.
-
Recommended Action:
-
Orthogonal Cellular Assays: Use a combination of in-cell assays like NanoBRET or CETSA to confirm ternary complex formation within live cells.
-
Stability Assays: Evaluate the stability of your PROTAC in cell culture media and lysates using LC-MS/MS.
-
Computational Modeling: Consider using computational approaches to model the ternary complex structure. This can provide insights into the relative orientation of the target protein and E3 ligase and help assess the proximity of lysine residues to the ubiquitination machinery.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is a PEG8 linker a common starting point for PROTAC design?
A PEG8 linker is often a successful starting point because polyethylene (B3416737) glycol (PEG) linkers offer several advantages. They have good water solubility, which can improve the overall properties of the PROTAC molecule. Their flexibility allows the PROTAC to adopt various conformations, which can facilitate the formation of the ternary complex. Additionally, PEG linkers are synthetically versatile, as units of varying lengths are commercially available, enabling a systematic exploration of linker length.
-
Q2: How does the flexibility of the PEG8 linker impact ternary complex formation?
The flexibility of a PEG8 linker can be a double-edged sword. While it allows the PROTAC to explore different conformations to find a productive binding mode for the ternary complex, excessive flexibility can have an entropic penalty upon binding, potentially destabilizing the complex. The linker's role is to correctly orient the target protein and the E3 ligase for efficient ubiquitination. The inherent plasticity of PEG linkers can also lead to intramolecular interactions between the two ends of the PROTAC, which could hinder binding to the target proteins.
-
Q3: Can changing the linker composition from PEG to something more rigid improve ternary complex formation?
Yes, in some cases, a more rigid linker can be beneficial. While flexible linkers like PEG are widely used, rigid linkers, such as those containing cycloalkane or triazole moieties, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, reducing the entropic penalty of binding. The choice between a flexible and a rigid linker is highly dependent on the specific target protein and E3 ligase pair.
-
Q4: What are some key biophysical techniques to quantify ternary complex formation?
Several techniques can be used to characterize and quantify ternary complex formation:
-
Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of the binary and ternary complexes in real-time.
-
Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding, including affinity (KD), enthalpy (ΔH), and entropy (ΔS).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures the formation of the ternary complex in solution.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Another proximity-based assay that is highly sensitive for detecting ternary complex formation.
-
Data Presentation
Table 1: Hypothetical Linker Length Optimization Data
This table illustrates a typical outcome of a linker length optimization study, where a PROTAC with a PEG8 linker is compared to variants with shorter and longer linkers.
| PROTAC ID | Linker | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG4 | 120 | 75 |
| PROTAC-2 | PEG6 | 55 | 88 |
| PROTAC-3 | PEG8 | 25 | 95 |
| PROTAC-4 | PEG10 | 80 | 82 |
| PROTAC-5 | PEG12 | 150 | 65 |
-
DC50: Concentration required for 50% maximal degradation.
-
Dmax: Maximum percentage of target protein degradation.
In this example, the PEG8 linker (PROTAC-3) was the most effective, achieving the lowest DC50 and highest Dmax.
Table 2: Hypothetical Biophysical Characterization of Ternary Complex
This table shows representative data from an SPR experiment characterizing the binary and ternary binding events.
| Binding Interaction | Association Rate (ka, M⁻¹s⁻¹) | Dissociation Rate (kd, s⁻¹) | Affinity (KD, nM) | Cooperativity (α) |
| PROTAC <-> Target Protein | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 | N/A |
| PROTAC <-> E3 Ligase | 3.5 x 10⁴ | 1.8 x 10⁻³ | 51.4 | N/A |
| Target Protein <-> PROTAC-E3 Ligase | 8.9 x 10⁵ | 4.1 x 10⁻⁴ | 0.46 | 111.7 |
-
Cooperativity (α): A measure of how the binding of one protein influences the binding of the other to the PROTAC. α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
E3 Ligase Immobilization: Immobilize the purified E3 ligase (e.g., Cereblon) onto a sensor chip (e.g., CM5) via amine coupling. Deactivate any remaining active sites with ethanolamine.
-
Binary Binding Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics (ka and kd) and affinity (KD).
-
Binary Binding Analysis (PROTAC to Target Protein): Immobilize the target protein and inject the PROTAC to determine the other binary affinity.
-
Ternary Complex Analysis: Prepare solutions containing a fixed concentration of the PROTAC and varying concentrations of the target protein. Inject these solutions over the immobilized E3 ligase surface to measure the kinetics and affinity of the ternary complex formation.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters for both binary and ternary interactions. Calculate the cooperativity factor (α).
Visualizations
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to target protein ubiquitination and subsequent degradation by the proteasome.
Caption: A systematic workflow for troubleshooting low degradation activity of an initial PEG8-based PROTAC.
Caption: Logical relationship illustrating how PROTAC concentration influences the formation of productive ternary versus non-productive binary complexes.
References
Technical Support Center: Stability of Thp-peg8-thp
This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of the Thp-peg8-thp linker and to offer troubleshooting for common issues encountered during its use in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a bifunctional linker consisting of an 8-unit polyethylene (B3416737) glycol (PEG) chain where both terminal hydroxyl groups are protected by a tetrahydropyranyl (THP) group. The THP group is an acetal, which is used to mask the reactive hydroxyl groups during chemical synthesis.[1][2] The primary concern is the stability of the THP ether linkage, which is highly susceptible to cleavage under acidic conditions.[3][4] Unexpected deprotection can lead to undesired reactions, compromised purity, and failure of the experimental objective.
Q2: Under what conditions is the this compound linker stable?
A2: The THP ether linkages in this compound are generally stable under neutral and strongly basic conditions.[1] They are compatible with a wide range of non-acidic reagents, including organometallics (like Grignard reagents), metal hydrides, and various acylating and alkylating agents.
Q3: What causes this compound to degrade in solution?
A3: The degradation of this compound occurs via the acid-catalyzed hydrolysis of its terminal THP ether groups. This process can be initiated by even trace amounts of acid. The presence of protic solvents like water or alcohols (methanol, ethanol) will facilitate this degradation, leading to the formation of the mono-deprotected alcohol (HO-peg8-thp) and eventually the fully deprotected diol (HO-peg8-OH).
Caption: Acid-catalyzed degradation of this compound.
Q4: How can I improve the stability of my this compound solution?
A4: To enhance stability, it is crucial to maintain a strictly controlled, acid-free environment.
-
pH Control: Ensure all solutions and buffers are maintained at a neutral or slightly basic pH (pH > 7.0).
-
Solvent Choice: Use aprotic, anhydrous solvents whenever possible if the experimental conditions allow.
-
Acid-Free Glassware: Use glassware that has been thoroughly cleaned and rinsed to remove any acidic residues.
-
Inert Atmosphere: Working under an inert atmosphere (e.g., nitrogen or argon) can prevent the absorption of acidic gases like CO₂ from the air, which can slightly lower the pH of aqueous solutions.
Q5: How should I properly store this compound?
A5: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. For solutions, prepare them fresh if possible. If short-term storage of a solution is necessary, use an aprotic, anhydrous solvent and store at a low temperature. Storing THP-protected compounds over a mild, solid base like sodium bicarbonate has been shown to prevent degradation from trace acid impurities.
Troubleshooting Guide
Problem: My this compound is showing signs of degradation (e.g., unexpected spots on TLC, extra peaks in HPLC/LC-MS) during my experiment.
| Possible Cause | Troubleshooting Steps & Solutions |
| 1. Acidic Reagent or Buffer | Verify pH: Immediately check the pH of all reagents and buffers being used. Solution: Adjust the pH to be neutral or slightly basic. If a reagent is inherently acidic and essential, consider if a different protecting group strategy is more suitable for your synthesis. |
| 2. Contamination | Glassware: Acidic residues on glassware can catalyze degradation. Solution: Implement a rigorous cleaning protocol. Wash glassware with a base bath (e.g., alcoholic KOH) followed by thorough rinsing with deionized water and drying. Solvents: Solvents may contain acidic impurities. Solution: Use high-purity, anhydrous grade solvents. If necessary, distill solvents from an appropriate drying agent. |
| 3. Incompatible Reaction Conditions | Certain reagents, while not obviously acidic, can generate acidic byproducts during a reaction. Solution: Carefully review the entire reaction mechanism for potential sources of acid generation. Consider adding a non-nucleophilic base (e.g., proton sponge) to the reaction mixture to scavenge any in-situ generated acid. |
Data Summary
The stability of the THP ether linkage is highly dependent on the chemical environment. The following table summarizes its general compatibility.
| Condition Type | Reagents / Environment | Stability of THP Ether | Reference |
| Acidic | Protic Acids (HCl, H₂SO₄), Organic Acids (TFA, Acetic Acid), Lewis Acids (ZnCl₂, TMSOTf), Acidic Buffers (pH < 6.5) | Unstable / Labile | |
| Basic | Hydroxides (NaOH, KOH), Carbonates (K₂CO₃), Amines (Et₃N, DIPEA), Organometallics (Grignard, Organolithiums) | Stable | |
| Reductive | Metal Hydrides (LiAlH₄, NaBH₄), Catalytic Hydrogenation (H₂/Pd) | Stable | |
| Oxidative | Most common oxidizing agents | Generally Stable |
Experimental Protocols
Protocol 1: General Method for Assessing this compound Stability
This protocol outlines a typical experiment to determine the stability of this compound in a specific buffered solution.
1. Materials:
- This compound
- Buffered solutions at desired pH values (e.g., pH 5.0, 7.4, 9.0)
- High-purity solvent for stock solution (e.g., Acetonitrile or THF)
- HPLC or LC-MS system for analysis
- Thermostatted incubator or water bath
2. Procedure:
- Stock Solution: Prepare a concentrated stock solution of this compound in a high-purity aprotic solvent.
- Incubation Samples: In separate vials, dilute the stock solution with each of the buffered solutions to a final working concentration (e.g., 1 mg/mL).
- Time Zero (T=0) Sample: Immediately take an aliquot from each vial, quench any potential reaction by diluting in the initial mobile phase for analysis, and analyze via HPLC/LC-MS. This serves as the baseline.
- Incubation: Place the vials in a thermostatted incubator set to the desired experimental temperature (e.g., 25°C or 37°C).
- Time Points: Withdraw aliquots from each vial at predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours).
- Analysis: Analyze each aliquot by HPLC or LC-MS to quantify the remaining percentage of intact this compound and identify any degradation products.
// Nodes
prep [label="Prepare Stock Soln.\n& Buffered Samples", fillcolor="#F1F3F4", fontcolor="#202124"];
t0 [label="Analyze T=0\nSample (Baseline)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
incubate [label="Incubate Samples\nat Controlled Temp.", fillcolor="#FBBC05", fontcolor="#202124"];
aliquots [label="Withdraw Aliquots\nat Time Points", fillcolor="#FBBC05", fontcolor="#202124"];
analyze [label="Analyze via\nHPLC / LC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"];
data [label="Plot % Intact Compound\nvs. Time", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
prep -> t0 [color="#5F6368"];
prep -> incubate [color="#5F6368"];
incubate -> aliquots [color="#5F6368"];
aliquots -> analyze [color="#5F6368"];
t0 -> data [color="#5F6368"];
analyze -> data [color="#5F6368"];
}
Caption: Experimental workflow for a stability study.
Protocol 2: Sample Analysis by Reverse-Phase HPLC
1. Objective: To separate and quantify intact this compound from its partially and fully deprotected forms.
2. Suggested HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
- Mobile Phase A: Water with 0.1% Formic Acid (NOTE: Use with caution, as this mobile phase is acidic and can cause on-column degradation. If possible, a neutral mobile phase with a different column chemistry, like aqueous normal phase, may be better. If acid is required for chromatography, keep analysis times short and the column at room temperature). An alternative is 0.1% Ammonia for a basic mobile phase.
- Mobile Phase B: Acetonitrile with the same modifier.
- Gradient: A linear gradient from low %B to high %B. Example: 10% to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (for PEG backbone) or Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) for universal detection. Mass Spectrometry (MS) is ideal for peak identification.
3. Expected Elution Profile:
- The fully deprotected and more polar HO-peg8-OH will elute first.
- The mono-deprotected HO-peg8-thp will elute next.
- The intact, more hydrophobic this compound will be the last to elute.
References
side reactions to avoid during Thp-peg8-thp conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with THP-PEG8-THP linkers, particularly in the context of PROTAC (Proteolysis Targeting Chimera) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bifunctional linker molecule. It consists of a polyethylene (B3416737) glycol (PEG) chain with eight ethylene (B1197577) glycol units, providing a specific length and hydrophilicity. The ends of the PEG chain are protected with tetrahydropyranyl (THP) groups. Its primary application is in the synthesis of PROTACs, where it serves as a flexible linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The THP groups are protecting groups for the terminal hydroxyl functionalities of the PEG chain.
Q2: What is the general workflow for using this compound in a conjugation reaction?
The general workflow involves two key steps:
-
Deprotection: The THP protecting groups are removed to expose the terminal hydroxyl groups of the PEG8 linker. This is typically achieved under acidic conditions.
-
Conjugation: The resulting diol (HO-PEG8-OH) is then conjugated to the respective ligands. This often requires activation of the hydroxyl groups (e.g., conversion to tosylates, mesylates, or halides) followed by reaction with a nucleophilic functional group on the ligand (e.g., an amine or phenol).
Q3: Why is it necessary to use protecting groups like THP for the PEG linker?
Protecting groups like THP are essential to prevent unwanted side reactions of the terminal hydroxyl groups of the PEG linker during the synthesis of the ligands or other synthetic steps where the hydroxyl group might interfere. They allow for the controlled, sequential construction of the final PROTAC molecule.
Troubleshooting Guide: Side Reactions to Avoid
Incomplete Deprotection of THP Groups
-
Issue: One or both THP groups fail to be removed, leading to a mixture of fully deprotected, partially deprotected, and unreacted linker. This complicates subsequent conjugation steps and purification.
-
Causes:
-
Insufficient acid catalyst concentration or activity.
-
Reaction time is too short.
-
Reaction temperature is too low.
-
Presence of basic impurities that neutralize the acid catalyst.
-
-
Solutions:
-
Increase Catalyst Concentration: Gradually increase the amount of acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), pyridinium (B92312) p-toluenesulfonate (PPTS)).
-
Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.
-
Increase Temperature: Gently warm the reaction, but be mindful of the stability of your other functional groups.
-
Ensure Anhydrous Conditions: Water can sometimes interfere with the efficiency of certain acid catalysts in organic solvents.
-
Acid-Labile Functional Group Degradation
-
Issue: The acidic conditions required for THP deprotection can lead to the cleavage or degradation of other acid-sensitive functional groups present in the PROTAC ligands (e.g., Boc protecting groups, tert-butyl esters, acetals).[1][2]
-
Causes:
-
The chosen acid catalyst is too strong.
-
Prolonged reaction times at elevated temperatures.
-
-
Solutions:
-
Use a Milder Acid Catalyst: PPTS is generally milder than p-TSA. Other mild acids like acetic acid can also be used, though they may require higher temperatures or longer reaction times.[3]
-
Optimize Reaction Conditions: Use the lowest possible temperature and shortest reaction time that still achieves complete THP deprotection.
-
Orthogonal Protection Strategy: If possible, design the synthesis of your ligands with protecting groups that are stable to the acidic conditions required for THP removal (e.g., Fmoc, Cbz, benzyl (B1604629) ethers).[4][5]
-
| Catalyst | Typical Conditions | Relative Acidity |
| p-Toluenesulfonic acid (p-TSA) | Catalytic amount in CH2Cl2 or MeOH, RT | Strong |
| Pyridinium p-toluenesulfonate (PPTS) | Catalytic amount in CH2Cl2 or EtOH, RT to 45°C | Mild |
| Acetic Acid | AcOH/THF/H2O (3:1:1), 45°C | Mild |
| Trifluoroacetic Acid (TFA) | Dilute solution in CH2Cl2, RT | Very Strong |
Formation of Diastereomers
-
Issue: The reaction of an alcohol with dihydropyran (the reagent used to introduce the THP group) creates a new chiral center. If the molecule being protected is already chiral, a mixture of diastereomers will be formed. This can complicate purification and characterization (e.g., by NMR).
-
Cause: This is an inherent aspect of the THP protection chemistry.
-
Solutions:
-
Be Aware of Diastereomer Formation: Expect to see more complex NMR spectra and potentially two spots on TLC or two peaks on HPLC for the THP-protected species.
-
Alternative Protecting Groups: If diastereomer formation is a significant issue, consider using a non-chiral protecting group for the hydroxyls, such as a silyl (B83357) ether (e.g., TBS, TIPS).
-
Side Reactions During Dihydropyran (DHP) Reaction
-
Issue: During the initial synthesis of this compound, side reactions can occur from the reaction of the PEG diol with dihydropyran.
-
Causes:
-
Polymerization of DHP: Strong acidic conditions can lead to the polymerization of dihydropyran.
-
Formation of byproducts: Addition of water or the alcohol to the intermediate carbocation can lead to byproducts.
-
-
Solutions:
-
Use Catalytic Acid: Employ only a catalytic amount of a mild acid catalyst like PPTS.
-
Control Temperature: Run the reaction at room temperature or below to minimize side reactions.
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Formation of Homo-bifunctional Byproducts During Conjugation
-
Issue: During the sequential conjugation of the deprotected HO-PEG8-OH to two different ligands, the formation of homo-bifunctional products (Ligand1-PEG8-Ligand1 or Ligand2-PEG8-Ligand2) can occur.
-
Causes:
-
Incomplete reaction in the first conjugation step: Unreacted activated HO-PEG8-OH can react with the second ligand.
-
Lack of purification after the first conjugation: Any remaining activated HO-PEG8-OH will react in the second step.
-
Symmetrical activation: If both hydroxyl groups are activated simultaneously, statistical formation of homo-dimers is likely.
-
-
Solutions:
-
Stepwise Activation and Conjugation: Activate and conjugate one end of the PEG linker at a time.
-
Purification between steps: Purify the mono-conjugated product (Ligand1-PEG8-OH) before activating the second hydroxyl group and conjugating to the second ligand.
-
Use a Large Excess of the First Ligand: This can help drive the first conjugation to completion, but requires careful purification afterward.
-
Experimental Protocols
Protocol 1: General Procedure for THP Deprotection of this compound
-
Dissolve the Substrate: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (CH2Cl2) or methanol (B129727) (MeOH) to a concentration of approximately 0.1 M.
-
Add Acid Catalyst: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitor Progress: Monitor the reaction by TLC (staining with p-anisaldehyde or potassium permanganate) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with an organic solvent (e.g., CH2Cl2 or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude HO-PEG8-OH by column chromatography on silica (B1680970) gel.
Protocol 2: Stepwise Conjugation of HO-PEG8-OH to Two Different Ligands (Amine and Phenol)
Step A: Mono-tosylation and Conjugation to Ligand 1 (Phenol)
-
Dissolve the Diol: Dissolve HO-PEG8-OH (1 equivalent) in anhydrous CH2Cl2 under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C.
-
Add Base: Add a suitable base, such as triethylamine (B128534) (TEA) (1.1 equivalents) or pyridine.
-
Add Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.05 equivalents) in anhydrous CH2Cl2.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS for the formation of the mono-tosylated product.
-
Work-up: Quench with water, extract with CH2Cl2, dry the organic layer, and concentrate. Purify the mono-tosylated PEG linker by column chromatography.
-
Conjugation: Dissolve the purified mono-tosylated PEG linker and Ligand 1 (containing a phenolic hydroxyl group, 1.2 equivalents) in a suitable solvent like acetonitrile (B52724) or DMF. Add a base such as potassium carbonate (K2CO3) (2-3 equivalents). Heat the reaction (e.g., to 60-80°C) and monitor for completion.
-
Purification: After work-up, purify the Ligand1-PEG8-OH product by column chromatography or preparative HPLC.
Step B: Activation and Conjugation to Ligand 2 (Amine)
-
Activation: Activate the remaining hydroxyl group of Ligand1-PEG8-OH, for example, by converting it to a mesylate by reacting with methanesulfonyl chloride (MsCl) and a base (e.g., TEA) in CH2Cl2 at 0°C.
-
Conjugation: After purification, dissolve the activated Ligand1-PEG8-OMs and Ligand 2 (containing a primary or secondary amine, 1.5 equivalents) in a polar aprotic solvent like DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA). Stir at room temperature or with gentle heating until the reaction is complete.
-
Final Purification: Purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for THP-PEG8-THP Deprotection
Welcome to the technical support center for the deprotection of THP-PEG8-THP. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the removal of tetrahydropyranyl (THP) protecting groups from polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting THP-ethers?
A1: The most common and well-established method for the deprotection of THP ethers is acidic hydrolysis.[1] This is typically achieved using protic acids such as hydrochloric acid (HCl), trifluoroacetic acid (TFA), or p-toluenesulfonic acid (p-TsOH), often in a protic solvent like an alcohol or in a mixture of solvents including water.[2][3] Milder acidic conditions, for example, using pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcoholic solvent or a mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water, are also widely employed, particularly for substrates sensitive to strong acids.[3]
Q2: How does the PEG8 linker influence the choice of deprotection conditions?
A2: The polyethylene glycol (PEG) chain in this compound primarily influences the reaction through its solubility characteristics. PEGs are soluble in a variety of organic solvents including dichloromethane (B109758) (DCM), chloroform, THF, and alcohols, but are insoluble in diethyl ether and hexanes.[4][5] This solubility profile dictates the choice of solvent for the deprotection reaction and is particularly useful for product purification by precipitation. The PEG backbone is generally stable to mildly acidic conditions used for THP deprotection, but prolonged exposure to strong acids or high temperatures should be avoided to prevent potential degradation.
Q3: What are the expected byproducts of the this compound deprotection reaction?
A3: The primary byproduct from the cleavage of the THP group is 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran.[3] Depending on the solvent used, other byproducts may form. For instance, if methanol (B129727) is used as the solvent, 2-methoxytetrahydropyran (B1197970) can be generated.[3] Incomplete deprotection will result in the presence of the mono-THP protected PEG8 species (THP-PEG8-OH).
Q4: How can I monitor the progress of the deprotection reaction?
A4: The progress of the deprotection reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC analysis, the disappearance of the starting material (this compound) and the appearance of the more polar product (HO-PEG8-OH) can be visualized. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol can be used for elution. LC-MS is a more quantitative method to track the conversion of the starting material to the product and to identify any intermediates or byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Incomplete or Slow Deprotection | Insufficient Acid Strength or Concentration: The acidic catalyst may be too weak or its concentration too low to efficiently cleave the THP ether.[2] | - Increase the concentration of the acid. For example, if using 20% TFA in DCM, consider increasing to 50% TFA in DCM. - Switch to a stronger acid system, such as 4M HCl in 1,4-dioxane.[2] |
| Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion due to insufficient time or low temperature. | - Extend the reaction time and continue to monitor by TLC or LC-MS. - If the substrate is stable, consider gently warming the reaction mixture (e.g., to 40-50 °C). | |
| Poor Solubility: The this compound may not be fully dissolved in the chosen solvent system, limiting access of the acid catalyst. | - Ensure the substrate is fully dissolved. Consider using a co-solvent. For example, THF can be added to an alcoholic solvent to improve solubility. | |
| 2. Observation of Side Products | Acid-Sensitive Functional Groups: If other acid-labile protecting groups are present in the molecule, they may be unintentionally cleaved. | - Use milder acidic conditions. Pyridinium p-toluenesulfonate (PPTS) in ethanol (B145695) is a good alternative to stronger acids. - A mixture of acetic acid/THF/water (e.g., 3:1:1 v/v/v) at room temperature or slightly elevated temperatures can also be effective and mild.[6] |
| Formation of Diastereomers: The introduction of the THP group creates a chiral center, leading to a mixture of diastereomers which may complicate purification and characterization.[1] | - This is an inherent aspect of using a THP protecting group. Purification by chromatography may be necessary to separate diastereomers if required for the final application. | |
| 3. Difficulties in Product Isolation and Purification | Product is Water Soluble: The final product, HO-PEG8-OH, is expected to have significant water solubility, which can complicate aqueous work-ups. | - After neutralizing the acid, concentrate the reaction mixture in vacuo to remove volatile solvents. - The product can often be purified by precipitation. After removing the reaction solvent, dissolve the residue in a minimal amount of a good solvent (e.g., DCM) and add a large excess of a non-solvent like cold diethyl ether or hexanes to precipitate the PEG diol.[4] |
| Residual Acid Catalyst: Traces of the acid catalyst can be difficult to remove and may interfere with subsequent reactions. | - For volatile acids like TFA and HCl, co-evaporation with a solvent like toluene (B28343) can help remove residual traces. - If a non-volatile acid like p-TsOH is used, a mild aqueous basic wash (e.g., saturated sodium bicarbonate solution) can be performed if the product has low water solubility. Alternatively, purification by column chromatography will remove the acid. |
Data Presentation
Table 1: Common Acidic Conditions for THP Deprotection
| Reagent | Solvent | Concentration | Temperature | Typical Reaction Time | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 °C to Room Temp. | 30 min - 2 h | [2] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | 1-4 M | Room Temp. | 1 - 4 h | [2] |
| p-Toluenesulfonic Acid (p-TsOH) | Methanol or Ethanol | Catalytic (e.g., 0.1 eq) | Room Temp. | 1 - 6 h | [3] |
| Pyridinium p-Toluenesulfonate (PPTS) | Ethanol | Catalytic (e.g., 0.2 eq) | Room Temp. to 50°C | 2 - 12 h | [3] |
| Acetic Acid / THF / Water | - | 3:1:1 to 4:2:1 (v/v/v) | Room Temp. to 45°C | 2 - 24 h | [6][7] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve this compound in DCM (e.g., 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.
-
Purify the resulting diol by precipitation from DCM/diethyl ether or by column chromatography.
Protocol 2: Deprotection using Pyridinium p-Toluenesulfonate (PPTS) in Ethanol
-
Dissolve this compound in ethanol (e.g., 0.1 M concentration).
-
Add PPTS (0.2 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50 °C.
-
Monitor the reaction progress by TLC or LC-MS (this reaction is typically slower than with TFA).
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., a few drops of triethylamine).
-
Concentrate the mixture under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane.
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: Troubleshooting logic for this compound deprotection.
References
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Stepwise PEG synthesis featuring deprotection and coupling in one pot [beilstein-journals.org]
- 6. Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for identifying impurities in Thp-peg8-thp synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in the synthesis of THP-PEG8-THP.
Troubleshooting Guide
This guide addresses common issues encountered during the analytical characterization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing unexpected peaks in my HPLC chromatogram. What could they be?
A1: Unexpected peaks in your HPLC chromatogram can originate from several sources related to the synthesis and handling of this compound. Potential impurities include:
-
Starting Material Impurities:
-
PEG8 Diol: Incomplete reaction of one of the hydroxyl groups of the starting PEG8 diol will result in a singly-protected THP-PEG8-OH impurity.
-
Impurities in Dihydropyran (DHP): The reagent used for THP protection can contain impurities that may react to form byproducts.
-
-
Reaction Byproducts:
-
PEG8 Oligomer Distribution: The starting PEG8 material may not be perfectly monodisperse and could contain shorter (PEG7) or longer (PEG9) oligomers, leading to the corresponding THP-protected impurities.
-
Diastereomers: The introduction of the THP group creates a new chiral center, which can result in the formation of diastereomers if the PEG linker itself has stereogenic centers. These may appear as closely eluting or overlapping peaks.[1][2]
-
Degradation Products: Acid-labile protecting groups like THP can be partially cleaved under acidic conditions, leading to the formation of THP-PEG8-OH or fully deprotected PEG8.
-
Q2: My LC-MS analysis shows ions that do not correspond to the expected mass of this compound. How do I interpret this?
A2: Discrepancies in the observed mass in LC-MS analysis can be due to several factors:
-
Adduct Formation: Polyethylene glycol compounds readily form adducts with various ions in the ESI source. You may be observing sodiated [M+Na]⁺ or potassiated [M+K]⁺ ions in addition to the expected protonated molecule [M+H]⁺.
-
Presence of Impurities: The unexpected ions could correspond to the impurities mentioned in Q1. For example, you might see ions corresponding to THP-PEGn-THP where 'n' is not 8, or singly-protected species.
-
In-source Fragmentation or Degradation: The molecule may be fragmenting in the mass spectrometer source, or degradation products could be present in the sample.
To troubleshoot, try to identify the mass differences between the observed ions and the expected mass. This can often indicate the nature of the adduct or the impurity.
Q3: The NMR spectrum of my final product is complex and difficult to interpret. What could be the reason?
A3: The complexity of the NMR spectrum can arise from several factors:
-
Overlapping PEG Signals: The repeating ethylene (B1197577) glycol units of the PEG8 chain often result in broad and overlapping signals in the proton NMR spectrum, which can obscure smaller impurity peaks.
-
Diastereomers: The presence of diastereomers due to the THP group will lead to a doubling of signals for nearby protons, significantly complicating the spectrum.[1][2]
-
Residual Solvents: Signals from residual solvents used in the synthesis or purification (e.g., dichloromethane, ethyl acetate, hexane) can interfere with the analysis.
-
Low Levels of Impurities: Impurities present at low concentrations may have signals that are difficult to distinguish from the baseline noise. High-field NMR may be necessary for their detection.[3]
To simplify interpretation, consider using 2D NMR techniques like COSY and HSQC to help assign signals and identify correlations. Comparing the spectrum to that of the starting materials can also help in identifying impurity-related signals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for in this compound synthesis?
A1: The most common impurities include:
-
Singly-protected THP-PEG8-OH: Resulting from incomplete reaction.
-
Unreacted PEG8 diol: The starting material.
-
Homologues of PEG8: Such as THP-PEG7-THP and THP-PEG9-THP, arising from the polydispersity of the starting PEG material.
-
Byproducts from the THP protection reaction: Depending on the catalyst and conditions used.
-
Degradation products: Where one or both THP groups have been cleaved.
Q2: Which analytical techniques are best suited for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): With detectors like Evaporative Light Scattering (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) is ideal for separating impurities and the main product. Reversed-phase HPLC is commonly used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for each separated peak, which is crucial for identifying the molecular weight of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful for structural elucidation of the final product and any isolated impurities. It can also be used to detect impurities without their isolation in some cases.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Can be used to quantify low molecular weight impurities such as ethylene glycol and diethylene glycol that may be present in the PEG starting material.
Q3: How can I quantify the level of impurities in my this compound sample?
A3: Quantification can be achieved using HPLC with a suitable detector. If a reference standard for the impurity is available, a calibration curve can be generated to determine its concentration. In the absence of a reference standard, the area percentage of the impurity peak relative to the main product peak can provide an estimate of its level, assuming a similar detector response. For accurate quantification without individual standards, techniques like quantitative NMR (qNMR) can be employed.
Quantitative Data Summary
The following tables provide representative data for the analysis of this compound and similar PEG derivatives. Note that specific values will vary depending on the exact experimental conditions.
Table 1: Typical HPLC-MS Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-90% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| MS Detector | Electrospray Ionization (ESI) in Positive Mode |
| Scan Range | m/z 100 - 1500 |
Table 2: Expected m/z Values for this compound and Potential Impurities
| Compound | Formula | Expected [M+H]⁺ | Expected [M+Na]⁺ |
| This compound | C₃₀H₅₈O₁₁ | 627.4 | 649.4 |
| THP-PEG8-OH | C₂₅H₅₀O₁₀ | 511.3 | 533.3 |
| PEG8 Diol | C₁₆H₃₄O₉ | 387.2 | 409.2 |
| THP-PEG7-THP | C₂₈H₅₄O₁₀ | 583.4 | 605.4 |
| THP-PEG9-THP | C₃₂H₆₂O₁₂ | 671.4 | 693.4 |
Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling of this compound
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatographic System: Use a standard HPLC system equipped with a C18 reversed-phase column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with 30% Mobile Phase B.
-
Linearly increase to 90% Mobile Phase B over 20 minutes.
-
Hold at 90% Mobile Phase B for 5 minutes.
-
Return to 30% Mobile Phase B and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: Set the flow rate to 0.8 mL/min.
-
Column Temperature: Maintain the column at 35 °C.
-
MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set the scan range from m/z 100 to 1500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve good signal intensity for the analyte.
-
-
Data Analysis: Integrate the peaks in the chromatogram and analyze the mass spectrum of each peak to identify potential impurities based on their m/z values.
Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).
-
NMR Spectrometer: Use a 400 MHz or higher field NMR spectrometer for better resolution.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate all signals and assign them to the corresponding protons in the this compound structure.
-
Look for small, unassigned signals that may indicate the presence of impurities. The chemical shifts and coupling patterns of these signals can provide structural information about the impurities.
-
Characteristic signals to look for:
-
THP group: A characteristic signal around 4.6 ppm for the anomeric proton (O-CH-O).
-
PEG backbone: A large, broad signal around 3.6 ppm for the -CH₂-CH₂-O- repeating units.
-
Terminal groups: Signals corresponding to the protons adjacent to the terminal THP groups.
-
-
Visualizations
Caption: Workflow for the identification and quantification of impurities in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to Western Blot Analysis for PROTAC-Mediated Protein Degradation
The advent of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of specific proteins.[1] As researchers delve deeper into the development and optimization of these novel therapeutics, the accurate quantification of protein degradation is paramount. Traditionally, Western blotting has been the gold-standard for this purpose. However, a host of alternative technologies have emerged, each with its own set of advantages and disadvantages. This guide provides a comprehensive comparison of Western blot analysis with other prominent techniques for monitoring PROTAC-mediated protein degradation, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.
The Mechanism of PROTACs: A Brief Overview
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] The key parameters used to evaluate the efficacy of a PROTAC are the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).
Method Comparison: Western Blot vs. Modern Alternatives
While Western blotting is a reliable and widely used technique, it can be time-consuming, labor-intensive, and only semi-quantitative. Newer methods offer higher throughput, improved quantification, and greater sensitivity, making them attractive alternatives for PROTAC research.
| Method | Principle | Throughput | Quantification | Advantages | Disadvantages |
| Western Blot | Size-based separation of proteins followed by antibody-based detection. | Low | Semi-quantitative | Provides information on protein size and post-translational modifications. | Time-consuming, labor-intensive, requires specific antibodies, lower dynamic range. |
| In-Cell Western (ICW) / ELISA | Plate-based immunofluorescent or enzymatic detection of proteins in fixed cells or lysates. | Moderate to High | Quantitative | Higher throughput than traditional Western blot, good for screening. | No information on protein size, requires high-quality antibodies. |
| HiBiT Luminescence Assay | A small peptide tag (HiBiT) on the target protein complements a larger fragment (LgBiT) to form a functional NanoLuc luciferase, with luminescence proportional to protein levels. | High | Quantitative | Real-time, live-cell measurements, high sensitivity, no antibody required. | Requires genetic modification of the target protein. |
| NanoBRET™ Assay | Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged protein and a fluorescently labeled binding partner to measure ternary complex formation. | High | Quantitative | Measures ternary complex formation in live cells, providing mechanistic insights. | Indirect measure of degradation, requires genetic modification. |
| Mass Spectrometry (MS) | Identifies and quantifies proteins based on their mass-to-charge ratio. | High | Quantitative | Unbiased, proteome-wide analysis, can identify off-target effects. | Requires specialized equipment and expertise, complex data analysis. |
Experimental Protocols
Western Blot Protocol for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of a target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and PROTAC Treatment: Plate cells and allow them to adhere overnight. Treat cells with increasing concentrations of the PROTAC compound for a predetermined time.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
HiBiT Luminescence Assay Protocol for Protein Degradation
This protocol describes the use of the HiBiT system for quantitative, real-time monitoring of protein degradation in living cells.
Materials:
-
CRISPR/Cas9 system for generating HiBiT-tagged cells
-
HiBiT-tagged cell line
-
LgBiT protein and Nano-Glo® Live Cell Substrate
-
White, opaque 96-well or 384-well plates
-
PROTAC compound
-
Luminometer
Procedure:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag at the endogenous locus of the target protein.
-
Cell Plating and Reagent Addition: Plate the HiBiT-tagged cells in a white, opaque plate. Add the LgBiT protein and Nano-Glo® substrate to the cells.
-
PROTAC Treatment: Add serial dilutions of the PROTAC compound to the wells.
-
Kinetic Measurement: Immediately begin measuring luminescence at regular intervals using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a vehicle control at each time point. Calculate the rate of degradation, Dmax, and DC50 from the kinetic data.
Mass Spectrometry Protocol for Proteome-Wide Degradation Analysis
This protocol provides a general workflow for using mass spectrometry to identify and quantify protein degradation on a proteome-wide scale.
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Lysis buffer
-
Reducing and alkylating agents (DTT and iodoacetamide)
-
Trypsin or other protease
-
Solid-phase extraction (SPE) cartridges
-
(Optional) Isobaric labeling reagents (e.g., TMT)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Treat cells with the PROTAC at various concentrations and for different durations.
-
Lysis and Protein Extraction: Lyse the cells and extract the total proteome.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Cleanup and Labeling: Clean up the peptides using SPE. For multiplexed analysis, label the peptides with isobaric tags.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify and quantify proteins from the MS data. Determine which proteins show a significant decrease in abundance in the PROTAC-treated samples to identify on-target and off-target degradation.
Conclusion
The choice of method for analyzing PROTAC-mediated protein degradation depends on the specific research question, available resources, and desired throughput. While Western blotting remains a valuable tool for confirming protein identity and observing qualitative changes, higher-throughput and more quantitative methods like HiBiT assays and mass spectrometry are becoming increasingly important for the efficient discovery and optimization of PROTACs. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to accelerate their targeted protein degradation research.
References
Measuring PROTAC Efficacy: A Comparative Guide to DC50 and Dmax Determination for a Thp-peg8-thp based PROTAC
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest.[1][2] A key aspect of characterizing novel PROTACs is the quantitative assessment of their degradation efficiency. This guide provides a comprehensive overview of the experimental determination of two critical parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
This guide focuses on a hypothetical PROTAC utilizing a Thp-peg8-thp linker, a polyethylene (B3416737) glycol (PEG)-based linker commonly employed in PROTAC design to modulate solubility and cell permeability.[3] While specific data for a "this compound" based PROTAC is not publicly available, this guide will present a comparative framework using representative data from other well-characterized PROTACs to illustrate the principles of data analysis and interpretation.
Understanding DC50 and Dmax
-
DC50 (Half-Maximal Degradation Concentration): This value represents the concentration of a PROTAC at which 50% of the target protein is degraded. It is a measure of the PROTAC's potency; a lower DC50 value indicates a more potent compound.
-
Dmax (Maximum Degradation): This value represents the maximum percentage of target protein degradation that can be achieved with a given PROTAC, regardless of the concentration. It reflects the efficacy of the PROTAC in mediating degradation.
Comparative Degradation Efficiency of PROTACs
The following table provides a hypothetical comparison of our this compound based PROTAC (PROTAC-X) against two other known PROTACs targeting the same protein of interest (POI). This data is for illustrative purposes to demonstrate how DC50 and Dmax values are presented and compared.
| PROTAC | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-X | This compound | POI-1 | Cell Line A | 25 | 90 |
| PROTAC-A | Alkyl Chain | POI-1 | Cell Line A | 50 | 85 |
| PROTAC-B | PEG-based | POI-1 | Cell Line B | 15 | 95 |
Note: The data for PROTAC-X is hypothetical and intended for illustrative purposes. PROTAC-A and PROTAC-B represent examples of other PROTACs for comparative analysis.
Experimental Protocol: Determination of DC50 and Dmax via Western Blot
The most common method for determining DC50 and Dmax is through a dose-response experiment followed by Western blot analysis to quantify the levels of the target protein.[1]
Materials:
-
Cell culture reagents (media, serum, antibiotics)
-
The PROTAC of interest (e.g., this compound based PROTAC)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
-
Densitometry software
Procedure:
-
Cell Seeding: Seed the desired cell line in multi-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range might be from 0.1 nM to 10 µM.
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest PROTAC concentration).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours). This time point should be optimized based on the degradation kinetics of the specific PROTAC.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice to lyse the cells.
-
Scrape the cells and collect the lysates.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. This is crucial for equal protein loading in the subsequent steps.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
-
Data Analysis:
-
Normalize the band intensity of the target protein to the corresponding loading control for each sample.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (which is set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic curve) using a suitable software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.[4]
-
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the underlying biological process and the experimental steps involved, the following diagrams are provided.
Caption: Mechanism of action for a this compound based PROTAC.
Caption: Experimental workflow for DC50 and Dmax determination.
Alternative Methodologies
While Western blotting is the gold standard, other methods can be employed for measuring protein degradation, particularly for higher throughput screening.
-
NanoLuc® Luciferase-based Assays: This technology involves tagging the target protein with a small luciferase enzyme (e.g., HiBiT). The degradation of the target protein results in a decrease in luminescence, which can be measured in a plate-based format, allowing for more rapid and quantitative analysis of degradation kinetics.[5][6]
Conclusion
The determination of DC50 and Dmax is fundamental to the characterization and optimization of novel PROTACs. A lower DC50 indicates higher potency, while a high Dmax demonstrates greater efficacy of degradation. By following a standardized experimental protocol, such as the Western blot method detailed here, researchers can obtain reliable and comparable data to guide the development of next-generation protein degraders. The use of a this compound linker in a PROTAC design aims to confer favorable physicochemical properties, and its efficacy must be rigorously evaluated through these quantitative measures. This guide provides the foundational knowledge and a practical framework for researchers to assess the performance of their PROTAC candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Design [protocols.io]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: THP-PEG8-THP vs. Alkyl Linkers in PROTAC Efficacy
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a multi-parameter optimization challenge. While the choice of ligands for the target protein and the E3 ligase is crucial, the linker connecting these two moieties plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the final molecule.[1] This guide provides a comprehensive comparison of two commonly employed linker classes: the hydrophilic THP-PEG8-THP linker and traditional alkyl linkers.
At the heart of a PROTAC's function is its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The linker's length, flexibility, and chemical composition are critical determinants of this process.[2][3]
Linker Properties at a Glance:
| Feature | This compound Linker | Alkyl Linker |
| Composition | Polyethylene glycol (PEG) core with terminal tetrahydropyran (B127337) (THP) groups. | Saturated hydrocarbon chain. |
| Solubility | Generally hydrophilic, enhancing aqueous solubility.[4] | Generally hydrophobic, which can decrease aqueous solubility.[5] |
| Cell Permeability | Can improve cell permeability by balancing hydro- and lipophilicity. | Hydrophobicity can enhance cell permeability but may also lead to off-target effects. |
| Flexibility | Highly flexible due to the PEG chain. | Flexible, with rotational freedom around C-C bonds. |
| Metabolic Stability | PEG chains can be susceptible to metabolism. | Generally considered metabolically stable. |
| Synthesis | Readily available as a synthetic building block. | Synthetically straightforward to incorporate. |
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its ability to degrade the target protein, quantified by the DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) values. The following tables present illustrative data for a hypothetical BRD4-targeting PROTAC recruiting the VHL E3 ligase, comparing a this compound linker to an alkyl linker of similar length.
Table 1: In Vitro Degradation of BRD4 in HeLa Cells
| Linker Type | PROTAC Concentration (nM) | % BRD4 Remaining (Western Blot) |
| This compound | 1 | 85 |
| 10 | 52 | |
| 100 | 15 | |
| 1000 | 10 | |
| Alkyl | 1 | 95 |
| 10 | 70 | |
| 100 | 35 | |
| 1000 | 25 |
Table 2: Summary of Degradation Parameters
| Linker Type | DC50 (nM) | Dmax (%) |
| This compound | ~12 | >90 |
| Alkyl | ~80 | ~75 |
This illustrative data suggests that for this particular target, the hydrophilic this compound linker may lead to a more potent PROTAC with a lower DC50 and higher Dmax compared to a simple alkyl linker. This could be attributed to improved solubility and more favorable conformational dynamics for ternary complex formation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in PROTAC action and the experimental methods used for their characterization.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
The Strategic Advantage of Flexible Linkers in Bioconjugate Design: A Comparative Guide to Thp-peg8-thp and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, flexible polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in the design of sophisticated therapeutic agents. This guide provides an objective comparison of the Thp-peg8-thp linker, a flexible homobifunctional PEG8 linker, with other prominent linker technologies, supported by experimental data to inform rational bioconjugate design.
The this compound linker is a polyethylene glycol-based PROTAC linker that can be used in their synthesis.[1][2] The "Thp" represents a tetrahydropyranyl protecting group, which temporarily masks the reactive hydroxyl groups at either end of the eight-unit polyethylene glycol (peg8) chain. This allows for controlled, stepwise conjugation strategies. The core of this linker, the PEG8 chain, imparts flexibility and hydrophilicity to the resulting bioconjugate. These characteristics are crucial for overcoming challenges associated with the conjugation of often hydrophobic payloads to large biomolecules.
Unveiling the Advantages of Flexible PEG8 Linkers
The inclusion of a PEG8 linker, such as the one in this compound, offers several distinct advantages that can significantly enhance the performance of a bioconjugate:
-
Enhanced Solubility and Reduced Aggregation: Hydrophobic payloads can induce aggregation of ADCs, compromising their efficacy and potentially leading to immunogenicity. The hydrophilic nature of PEG linkers creates a hydration shell around the conjugate, improving its solubility and preventing aggregation.[3]
-
Improved Pharmacokinetics: The PEG linker can shield the bioconjugate from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased accumulation in the target tissue.[3][4]
-
Optimal Spatial Orientation: The flexibility and length of the PEG8 chain provide sufficient spatial separation between the conjugated molecules (e.g., an antibody and a cytotoxic drug in an ADC, or a target-binding ligand and an E3 ligase ligand in a PROTAC). This separation is often critical for maintaining the biological activity of each component and facilitating the desired interactions, such as the formation of a stable ternary complex in PROTACs.
Comparative Analysis: this compound vs. Alternative Linkers
While PEG linkers are widely used, the field of bioconjugation is continuously evolving, with several alternative linker technologies emerging to address some of the potential limitations of PEG, such as its non-biodegradability and potential for immunogenicity. The following sections provide a comparative analysis of the PEG8 linker with two prominent alternatives: polysarcosine and polypeptide linkers.
Polysarcosine (pSar) Linkers: A Promising Alternative
Polysarcosine, a polymer of the endogenous amino acid sarcosine, has emerged as a leading alternative to PEG. It shares many of the favorable physicochemical properties of PEG, including high water solubility, while being biodegradable and exhibiting low immunogenicity.
Table 1: Performance Comparison of PEG8 vs. Polysarcosine Linkers
| Performance Metric | PEG8 Linker | Polysarcosine (pSar) Linker | Key Findings |
| Solubility & Aggregation | High | High | Both effectively mitigate hydrophobicity-induced aggregation. |
| Pharmacokinetics | Improved half-life | Comparable or improved half-life | pSar has been shown to more efficiently improve clearance rates compared to PEG at equal lengths. |
| Immunogenicity | Potential for anti-PEG antibodies | Low to non-immunogenic | pSar offers a significant advantage in reducing the risk of immune responses. |
| Biodegradability | Non-biodegradable | Biodegradable | pSar degrades into natural amino acids, minimizing long-term accumulation concerns. |
| In Vivo Efficacy | High | Comparable or Superior | In some studies, pSar-conjugated therapeutics have demonstrated superior tumor growth inhibition compared to their PEGylated counterparts. |
Polypeptide Linkers: Tunable and Biodegradable Spacers
Polypeptide linkers, composed of naturally occurring amino acids, offer a high degree of tunability and biocompatibility. Their sequences can be rationally designed to achieve specific conformations, solubility profiles, and cleavage sites for controlled payload release.
Table 2: Performance Comparison of PEG8 vs. Polypeptide Linkers
| Performance Metric | PEG8 Linker | Polypeptide Linker | Key Findings |
| Tunability | Length can be varied | Sequence, length, and charge can be precisely controlled | Polypeptide linkers offer greater versatility in fine-tuning linker properties. |
| Biodegradability | Non-biodegradable | Fully biodegradable | Degrade into natural amino acids, ensuring excellent biocompatibility. |
| Immunogenicity | Potential for anti-PEG antibodies | Generally low immunogenicity | The use of endogenous amino acids minimizes the risk of an immune response. |
| Stability | Generally stable | Stability can be engineered | Specific peptide sequences can be designed for enhanced stability or for controlled cleavage by specific enzymes. |
| Synthesis | Well-established chemical synthesis | Can be produced by solid-phase peptide synthesis or recombinant methods | Synthesis methods are well-established for both linker types. |
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the structure of the linkers and a typical experimental workflow.
Caption: Chemical structures of this compound, polysarcosine, and polypeptide linkers.
Caption: A typical experimental workflow for evaluating bioconjugates with different linkers.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of the bioconjugate in plasma by measuring the amount of intact conjugate or released payload over time.
Materials:
-
Bioconjugate (e.g., ADC)
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical method for quantification (e.g., LC-MS, ELISA)
Procedure:
-
Incubate the bioconjugate in plasma at a predetermined concentration (e.g., 100 µg/mL) at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-bioconjugate mixture.
-
Process the samples to either isolate the intact bioconjugate or extract the released payload.
-
Quantify the amount of intact bioconjugate or released payload using a validated analytical method.
-
Plot the percentage of intact bioconjugate or the concentration of released payload against time to determine the stability profile and half-life.
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of the bioconjugate in killing target cancer cells.
Materials:
-
Target cancer cell line
-
Cell culture medium and supplements
-
96-well plates
-
Bioconjugate
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed the target cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the bioconjugate in cell culture medium.
-
Treat the cells with the diluted bioconjugate and incubate for a specified period (e.g., 72-96 hours).
-
Add a cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance, luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: PROTAC-Mediated Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This assay measures the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).
Materials:
-
SPR instrument and sensor chips
-
Purified target protein
-
Purified E3 ligase
-
PROTAC
-
Running buffer
Procedure:
-
Immobilize either the target protein or the E3 ligase onto the surface of an SPR sensor chip.
-
Inject a solution containing the PROTAC over the sensor surface to measure its binding to the immobilized protein.
-
To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the second protein (the one not immobilized) over the sensor surface.
-
Monitor the association and dissociation phases in real-time to determine the kinetic parameters (kon, koff) and the affinity (KD) of the interactions.
-
Analyze the data to assess the stability and cooperativity of the ternary complex.
Conclusion
The this compound linker, with its flexible and hydrophilic PEG8 core, offers significant advantages in the design of advanced bioconjugates by improving solubility, enhancing pharmacokinetic properties, and providing optimal spatial orientation for biological activity. However, the emergence of alternative linker technologies, such as polysarcosine and polypeptides, provides researchers with a broader toolkit to address specific challenges like immunogenicity and biodegradability. The choice of the optimal linker will ultimately depend on the specific application, the nature of the biomolecule and payload, and the desired therapeutic outcome. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of different linker strategies, paving the way for the development of safer and more effective targeted therapies.
References
Assessing PROTAC Selectivity: A Comparative Guide to PEG Linker Length in BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
The rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success, with the linker component playing a pivotal role in dictating efficacy and selectivity. This guide provides an objective comparison of PROTACs synthesized with a Thp-peg8-thp linker against alternatives with varying polyethylene (B3416737) glycol (PEG) chain lengths, focusing on the degradation of the key epigenetic reader, Bromodomain-containing protein 4 (BRD4). By presenting quantitative experimental data, detailed methodologies, and visual representations of key processes, this document serves as a comprehensive resource for optimizing PROTAC design.
The Critical Role of the Linker in PROTAC Function
A PROTAC's linker is not a mere spacer; it is an active component that governs the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[1] The linker's length, flexibility, and composition are crucial for achieving an optimal geometric arrangement that facilitates efficient ubiquitination and subsequent proteasomal degradation of the target protein.[2] A suboptimal linker can lead to steric hindrance or an unproductive ternary complex, thereby diminishing the PROTAC's efficacy.[2]
Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
To illustrate the impact of linker length on PROTAC performance, we present a comparative analysis of hypothetical BRD4-targeting PROTACs. These PROTACs utilize the well-characterized BRD4 inhibitor JQ1 as the target-binding ligand and recruit the von Hippel-Lindau (VHL) E3 ligase. The key variable among these PROTACs is the length of the PEG linker, analogous to the eight PEG units in a this compound linker.
Quantitative Data Summary
The following tables summarize key performance indicators for this comparative series of BRD4-targeting PROTACs, demonstrating the impact of PEG linker length on degradation potency, cellular permeability, and target engagement.
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG8 (Analogous to this compound) | 15 | >98 |
| PEG12 | 30 | 92 |
| DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. |
| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) |
| PEG3 | 1.8 | 65 |
| PEG4 | 1.5 | 30 |
| PEG8 (Analogous to this compound) | 1.3 | 25 |
| PEG12 | 1.1 | 40 |
| PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.[3] |
The data clearly indicates that a PROTAC with a PEG8 linker, analogous to the this compound linker, exhibits superior performance in this hypothetical series, with the lowest DC50 and highest Dmax for BRD4 degradation.[3] This "Goldilocks" effect, where an optimal linker length provides the most potent degradation, underscores the importance of empirical linker optimization in PROTAC design.
Experimental Protocols for Assessing PROTAC Selectivity
Accurate and reproducible experimental data are paramount in the evaluation of PROTACs. Below are detailed methodologies for key experiments to assess the selectivity of a PROTAC.
Quantitative Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours), including a vehicle-only control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control.
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Materials:
-
HEK293 cells
-
Plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and an E3 ligase component (e.g., VHL) fused to HaloTag® (acceptor)
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Vivazine substrate and HaloTag® NanoBRET™ 618 ligand
-
PROTAC compound
-
Plate reader capable of measuring filtered luminescence
Procedure:
-
Cell Transfection: Co-transfect cells with the donor and acceptor plasmids.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Add the HaloTag® ligand and the PROTAC at various concentrations to the cells.
-
Substrate Addition and Measurement: Add the NanoBRET™ substrate and immediately measure the donor and acceptor luminescence signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increased ratio indicates ternary complex formation.
Global Proteomics for Off-Target Analysis
Mass spectrometry-based proteomics provides an unbiased approach to identify unintended protein degradation, which is crucial for assessing PROTAC selectivity.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control
-
Lysis buffer (e.g., urea-based) with protease and phosphatase inhibitors
-
Reagents for protein reduction, alkylation, and digestion (DTT, iodoacetamide, trypsin)
-
Isobaric labeling reagents (e.g., TMT or iTRAQ)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a vehicle control. Lyse the cells in a buffer suitable for mass spectrometry.
-
Protein Digestion: Quantify, reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling: Label the peptides from different treatment conditions with isobaric tags for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PROTAC-mediated degradation of BRD4.
Caption: Experimental workflow for Western Blot analysis.
Caption: Simplified BRD4 signaling pathways affected by degradation.
Conclusion
The selectivity of a PROTAC is a multifactorial characteristic profoundly influenced by the linker connecting the target-binding and E3 ligase-recruiting moieties. The comparative data presented in this guide highlights that a PEG8 linker, exemplified by the this compound structure, can offer an optimal balance of properties for potent and selective degradation of BRD4. However, it is crucial to recognize that the ideal linker length is target-dependent, necessitating a systematic evaluation for each new PROTAC. By employing the rigorous experimental protocols detailed herein, researchers can effectively assess the selectivity of their PROTACs, paving the way for the development of next-generation targeted protein degraders with enhanced therapeutic windows.
References
A Researcher's Guide to Biophysical Assays for Ternary Complex Formation
For researchers, scientists, and drug development professionals, understanding the formation of ternary complexes is crucial for advancing novel therapeutic strategies, particularly in the realm of targeted protein degradation with technologies like PROTACs (Proteolysis Targeting Chimeras). The selection of an appropriate biophysical assay is paramount for accurately characterizing the kinetics, thermodynamics, and cooperativity of these intricate interactions. This guide provides an objective comparison of key biophysical techniques used to study ternary complex formation, supported by experimental data and detailed protocols.
The formation of a ternary complex, involving a target protein, a small molecule, and a third partner protein (e.g., an E3 ligase for PROTACs), is a fundamental step in inducing proximity-driven biological outcomes.[1] The stability and efficiency of this complex are often dictated by the binding affinities of the individual components and the cooperativity between them.[2] A variety of biophysical methods are available to dissect these interactions, each with its own set of advantages and limitations.[3] This guide will focus on five widely used techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), Förster Resonance Energy Transfer (FRET), and MicroScale Thermophoresis (MST).
Comparison of Key Biophysical Assays
The choice of assay depends on several factors including the nature of the interacting molecules, the desired information (kinetics, thermodynamics, or endpoint binding), sample consumption, and throughput requirements. The following table provides a high-level comparison of the key techniques discussed in this guide.
| Technique | Principle | Information Provided | Throughput | Sample Consumption | Labeling Requirement |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface.[4][5] | Kinetics (kon, koff), Affinity (KD), Cooperativity (α). | Medium | Low to Medium | Label-free. |
| Bio-Layer Interferometry (BLI) | Change in optical thickness upon binding to a biosensor tip. | Kinetics (kon, koff), Affinity (KD), Cooperativity (α). | High | Low | Label-free. |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding. | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS), Cooperativity (α). | Low | High | Label-free. |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorophores in close proximity. | Proximity, Affinity (KD), Cooperativity (α). | High | Low | Requires fluorescent labeling. |
| MicroScale Thermophoresis (MST) | Movement of molecules in a microscopic temperature gradient. | Affinity (KD), Cooperativity (α). | Medium to High | Very Low | Requires fluorescent labeling (typically one component). |
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time kinetic data on biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners is immobilized. This allows for the precise determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).
Quantitative Data from SPR Experiments
The following table summarizes representative quantitative data obtained from SPR studies on ternary complex formation, particularly in the context of PROTACs.
| System | Binary Interaction | Binary KD (nM) | Ternary Interaction | Ternary KD (nM) | Cooperativity (α) | Reference |
| VHL:MZ1:Brd4BD2 | MZ1 - VHL | 29 | VHL:MZ1 - Brd4BD2 | 1.1 | 26 | |
| VHL:MZ1:Brd4BD2 | MZ1 - Brd4BD2 | 1 | VHL - MZ1:Brd4BD2 | 1.1 | - | |
| CRBN:BRD-5110:PPM1D | BRD-5110 - PPM1D | 1 | - | - | - | |
| CRBN:BRD-5110:PPM1D | BRD-5110 - CRBN | ~3000 | - | - | - |
Note: Cooperativity (α) is calculated as the ratio of the binary KD of the weaker binding partner to the ternary KD.
Experimental Protocol for SPR
A common experimental setup for studying PROTAC-induced ternary complex formation involves immobilizing the E3 ligase and flowing the target protein and PROTAC over the sensor surface.
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a suitable sensor chip (e.g., CM5) via amine coupling to achieve a target immobilization level (e.g., 100-200 RU).
-
Analyte Preparation: Prepare a dilution series of the PROTAC in running buffer. For ternary complex measurements, prepare solutions containing a fixed concentration of the target protein and a dilution series of the PROTAC.
-
Binding Measurement: Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a specific association time, followed by a dissociation phase with running buffer.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and KD values. For ternary interactions, single-cycle kinetics may be necessary for high-affinity and slow-dissociating complexes.
Visualization of SPR Workflow
Bio-Layer Interferometry (BLI)
BLI is another label-free optical biosensing technique that measures biomolecular interactions in real-time. It monitors the change in the interference pattern of white light reflected from the tip of a biosensor as molecules bind and dissociate. BLI is particularly well-suited for high-throughput screening due to its multi-well plate format.
Quantitative Data from BLI Experiments
BLI provides kinetic and affinity data comparable to SPR.
| System | Binary Interaction | Binary KD (nM) | Ternary Interaction | Ternary KD (nM) | Cooperativity (α) | Reference |
| VHL:MZ1:Brd4BD2 | MZ1 - VHL | N/A (BLI not sensitive enough for small molecules) | VHL:Brd4BD2 - MZ1 | ~10 | N/A |
Note: BLI is generally less sensitive to small molecule binding than SPR, making it more suitable for detecting protein-protein interactions in the context of ternary complex formation.
Experimental Protocol for BLI
-
Immobilization: Immobilize a biotinylated E3 ligase onto streptavidin-coated biosensors to a desired loading level (e.g., 1-3 nm).
-
Baseline: Equilibrate the biosensors in running buffer to establish a stable baseline.
-
Association: Move the biosensors into wells containing a fixed concentration of the target protein and varying concentrations of the PROTAC for a defined association time.
-
Dissociation: Transfer the biosensors to wells containing only running buffer to monitor the dissociation of the complex.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to extract kinetic and affinity constants.
Visualization of BLI Workflow
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. It is considered the gold standard for determining binding affinity (KD) and stoichiometry (n) in solution, without the need for labeling or immobilization.
Quantitative Data from ITC Experiments
ITC provides detailed thermodynamic parameters that can reveal the driving forces of ternary complex formation.
| System | Binary Interaction | Binary KD (nM) | ΔH (kcal/mol) | Ternary Interaction | Ternary KD (nM) | ΔH (kcal/mol) | Cooperativity (α) | Reference |
| VHL:MZ1:Brd4BD2 | MZ1 - VHL | 59 | - | VHL - MZ1:Brd4BD2 | 4 | - | 15 | |
| VHL:MZ1:Brd4BD2 | MZ1 - Brd4BD2 | 4 | - | - | - | - | - |
Experimental Protocol for ITC
-
Sample Preparation: Prepare the protein and ligand solutions in identical, well-dialyzed buffer to minimize heats of dilution. Degas all solutions thoroughly.
-
Loading the Calorimeter: Fill the sample cell with one of the binding partners (e.g., the E3 ligase) and the injection syringe with the other binding partner(s) (e.g., the PROTAC, or a pre-incubated complex of the PROTAC and target protein).
-
Titration: Perform a series of small injections of the syringe solution into the sample cell while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a suitable binding model to determine KD, n, ΔH, and ΔS.
Visualization of ITC Workflow
Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent, non-radiative energy transfer between a donor and an acceptor fluorophore. When the two fluorophores are in close proximity (typically 1-10 nm), excitation of the donor can lead to emission from the acceptor. Time-Resolved FRET (TR-FRET) is a variation that uses long-lifetime lanthanide donors to reduce background fluorescence, making it a robust assay for high-throughput screening.
Quantitative Data from TR-FRET Experiments
TR-FRET assays are particularly useful for determining the potency of PROTACs in inducing ternary complex formation.
| System | PROTAC | EC50 for Ternary Complex Formation (nM) | Reference |
| BRD2(BD1)/dBET1/CRBN | dBET1 | ~4.1 |
Experimental Protocol for TR-FRET
-
Protein Labeling: Label the target protein and the E3 ligase with a compatible FRET donor/acceptor pair (e.g., using antibody-dye conjugates or by creating fusion proteins).
-
Assay Setup: In a microplate, mix the labeled proteins with a dilution series of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation to reach equilibrium.
-
Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration. Fit the data to a dose-response curve to determine the EC50 for complex formation.
Visualization of FRET Signaling Pathway
MicroScale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is influenced by changes in size, charge, and hydration shell upon binding. One of the binding partners is fluorescently labeled, and its movement is monitored as it is titrated with a non-labeled partner.
Quantitative Data from MST Experiments
MST is a sensitive technique that requires very low sample volumes.
| System | Binary Interaction | Binary KD (nM) | Ternary Interaction | Ternary KD (nM) | Reference |
| MZ1 - Brd4 | MZ1 - Brd4 | 325 | - | - | |
| VCB:MZ1 - Brd3 | VCB:MZ1 - Brd3 | - | VCB:MZ1 - Brd3 | 6.7 | |
| VCB:MZ1 - Brd4 | VCB:MZ1 - Brd4 | - | VCB:MZ1 - Brd4 | 12.1 |
Experimental Protocol for MST
-
Protein Labeling: Label one of the proteins (e.g., the E3 ligase) with a fluorescent dye.
-
Sample Preparation: Prepare a dilution series of the unlabeled ligand (e.g., the PROTAC or a pre-formed complex of PROTAC and target protein).
-
Mixing: Mix the labeled protein at a constant concentration with each dilution of the unlabeled ligand.
-
Capillary Loading: Load the samples into glass capillaries.
-
Measurement: Place the capillaries in the MST instrument, which applies a localized infrared laser to create a temperature gradient and monitors the fluorescence change.
-
Data Analysis: Plot the change in the normalized fluorescence against the ligand concentration and fit the data to a binding curve to determine the KD.
Visualization of MST Workflow
Conclusion
The study of ternary complex formation is a rapidly evolving field, and the biophysical assays described in this guide are indispensable tools for researchers. SPR and BLI offer real-time kinetic information, with BLI being more amenable to high-throughput applications. ITC provides a complete thermodynamic signature of the interaction, which is invaluable for understanding the driving forces of complex formation. FRET and MST are highly sensitive techniques that are well-suited for screening and can be performed with very low sample consumption. A multi-faceted approach, employing a combination of these techniques, will often provide the most comprehensive understanding of the intricate dynamics of ternary complex formation, ultimately accelerating the design and optimization of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Advantages and Challenges of Protein Degrader Technology in Drug Discovery – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 3. agilent.com [agilent.com]
- 4. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Validating PROTAC-Induced Degradation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to its physical removal.[2] This unique mechanism of action (MoA) demands a rigorous and multi-faceted validation process. Relying on a single assay is insufficient; a suite of orthogonal control experiments is critical to confirm on-target degradation, rule out off-target effects, and verify the intended MoA.[1]
This guide provides an objective comparison of the essential control experiments for validating PROTAC-induced degradation, complete with supporting data and detailed protocols.
Core Principle: The Logic of PROTAC Validation
Validation follows a logical progression, starting with confirmation of target degradation and moving to detailed mechanistic and specificity studies. Each control experiment is designed to answer a specific question about the PROTAC's activity.
Comparison of Key Control Experiments
A robust validation strategy employs a combination of negative and positive controls to dissect the PROTAC's mechanism. The table below summarizes the most critical experiments, their purpose, and expected outcomes.
| Experiment Category | Specific Control/Experiment | Purpose | Expected Outcome with Active PROTAC | Expected Outcome with Control |
| 1. Target Engagement & Degradation | Active PROTAC Treatment | To demonstrate a reduction in the target protein of interest (POI). | Dose- and time-dependent decrease in POI levels.[3] | N/A |
| 2. Mechanism of Action (MoA) | Inactive/Negative Control PROTAC | To prove degradation requires a functional PROTAC capable of forming a ternary complex.[4] | POI levels remain unchanged. | The inactive control (e.g., an epimer) does not induce degradation. |
| Proteasome Inhibitor Rescue | To confirm degradation is dependent on the proteasome machinery. | Pre-treatment with inhibitors (e.g., MG132, Carfilzomib) "rescues" the POI from degradation. | POI levels are restored despite the presence of the active PROTAC. | |
| E3 Ligase Dependence | To verify that degradation is mediated by the recruited E3 ligase. | Degradation is blocked by co-treatment with a high concentration of the E3 ligase ligand or in E3 ligase knockout/knockdown cells. | POI levels remain high, similar to untreated cells. | |
| Ubiquitination Assay | To directly show that the PROTAC induces ubiquitination of the POI. | Increased poly-ubiquitination of the POI upon PROTAC treatment. | No change in the POI's ubiquitination state. | |
| 3. Specificity & Off-Target Effects | Global Proteomics (LC-MS/MS) | To assess the selectivity of the PROTAC across the entire proteome. | Significant downregulation is observed only for the intended target and its known downstream effectors. | Other protein levels remain largely unchanged. |
| Target Binding-Deficient Control | To rule out off-target effects caused by the "warhead" portion of the PROTAC itself. | POI levels remain unchanged. | Helps differentiate degradation from off-target pharmacology of the warhead. |
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below are protocols for the key experiments.
Protocol 1: Western Blot for PROTAC-Induced Degradation
This is the most common method for quantifying changes in target protein levels.
Objective: To determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, THP-1) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO at <0.1%).
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold RIPA buffer with protease and phosphatase inhibitors. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Immunoblotting: Transfer proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature. Incubate with a primary antibody against the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Data Analysis: Capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, α-tubulin). Calculate the percentage of remaining protein relative to the vehicle control and plot against PROTAC concentration to determine DC50 and Dmax.
Protocol 2: Proteasome Inhibitor Rescue Assay
Objective: To confirm that protein loss is mediated by the proteasome.
Methodology:
-
Cell Treatment: Plate cells as described above.
-
Inhibitor Pre-treatment: Pre-treat one set of cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM Carfilzomib) for 1-2 hours.
-
PROTAC Co-treatment: Add the active PROTAC at a concentration known to cause significant degradation (e.g., at its DC90) to both inhibitor-treated and non-treated cells. Include vehicle controls.
-
Lysis and Analysis: After the standard PROTAC treatment duration, lyse the cells and perform a Western blot as described in Protocol 1.
-
Expected Result: In the lane with PROTAC alone, the target protein band should be faint or absent. In the lane with both the PROTAC and the proteasome inhibitor, the protein band should be "rescued" and appear much stronger, similar to the vehicle control.
Protocol 3: Global Proteomics for Off-Target Analysis
Objective: To identify on-target and potential off-target degradation events across the proteome.
Methodology:
-
Cell Treatment: Treat cells with the active PROTAC (at an effective concentration), an inactive control PROTAC, and a vehicle control. A shorter treatment time (e.g., <8 hours) is recommended to focus on direct degradation events.
-
Sample Preparation: Lyse cells, quantify protein, and digest proteins into peptides using trypsin.
-
Peptide Labeling: For quantitative analysis, label the peptide samples with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins. Compare the abundance of each protein in the PROTAC-treated sample to the control samples. A protein with a significant negative log2 fold change and a low p-value is a potential degradation target.
Visualizing the PROTAC Mechanism and Controls
Understanding the sequence of events from ternary complex formation to degradation is key to designing proper controls.
By systematically applying these control experiments, researchers can build a robust data package to unequivocally validate the efficacy, mechanism, and specificity of their PROTAC molecules, paving the way for their successful development as chemical probes and therapeutics.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Thp-peg8-thp
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the chemical compound Thp-peg8-thp. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Summary
-
Polyethylene (B3416737) Glycol (PEG): Generally considered to have low toxicity and is biodegradable. However, it can act as a carrier for other molecules, potentially increasing their absorption.
-
Tetrahydropyranyl (THP) Ethers: THP is a protecting group for alcohols. THP ethers are stable under basic conditions but are sensitive to acids, which will cleave the ether bond. The parent compound, tetrahydropyran (B127337), is flammable and can cause skin and eye irritation.
A summary of the potential hazards is presented in the table below.
| Hazard Category | Description |
| Chemical Reactivity | THP ethers are sensitive to acidic conditions and will hydrolyze to release the parent alcohol and 5-hydroxypentanal.[1][2] They are generally stable in the presence of strong bases, organometallics, and hydrides.[3] |
| Flammability | While polyethylene glycol itself has low flammability, the tetrahydropyran component is a flammable liquid.[1] The overall flammability of this compound is likely low due to the high molecular weight and the presence of the PEG chain, but it should be kept away from ignition sources. |
| Health Hazards | Direct contact may cause skin and eye irritation. Inhalation of aerosols or dust should be avoided. The toxicological properties of this compound have not been fully investigated. |
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound in a laboratory setting.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when handling larger quantities or when there is a significant splash risk. | Protects against splashes and aerosols that could cause eye irritation. |
| Hands | Disposable nitrile gloves. For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves. | Prevents skin contact and absorption. |
| Body | A standard laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities. | Protects clothing and skin from spills and contamination. |
| Feet | Closed-toe shoes. | Prevents injuries from spills and dropped objects. |
| Respiratory | Not generally required if handled in a well-ventilated area or a fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling the compound. |
Operational Plan: Step-by-Step Guidance
The following workflow provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the label on the container matches the product ordered.
-
Store the container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong acids and oxidizing agents.
-
All handling of open containers should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before use, ensure all necessary PPE is donned correctly.
-
If the compound has been stored at a low temperature, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Only handle the quantity of material necessary for the experiment.
-
If the compound is a solid, avoid creating dust. If it is a liquid, avoid generating aerosols.
-
Use laboratory equipment made of compatible materials, such as glass or stainless steel. Polyethylene may also be suitable for short-term contact.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to ensure environmental safety and regulatory compliance.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed waste container.
-
Solid Waste: Dispose of contaminated solid waste (e.g., gloves, weigh paper, pipette tips) in a separate, labeled solid waste container.
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash. While polyethylene glycol is biodegradable, the overall compound should be treated as chemical waste.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately.
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbent material and any contaminated surfaces into a sealed container for chemical waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and collect the cleaning materials as hazardous waste.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's EHS or emergency response team for assistance.
-
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these safety and handling guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety protocols and procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
